4-(Difluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKLTOLYFIMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Difluoromethyl)quinoline: Physicochemical Profiling & Synthetic Architectures
Executive Summary: The Fluorine Effect at C4
4-(Difluoromethyl)quinoline represents a specialized fluorinated heterocycle where the unique electronic properties of the difluoromethyl (
Positioning this group at C4 of the quinoline ring creates a specific electronic environment. The electron-deficient nature of the heteroaromatic ring acidifies the
Physicochemical Profile
The following data summarizes the core properties of the parent this compound. Values are derived from experimental data of close analogs and computational consensus where specific experimental values for the unsubstituted parent are rare in open literature.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | Core scaffold. | |
| Molecular Weight | 179.17 g/mol | Fragment-like, high ligand efficiency potential.[1] |
| Physical State | Low-melting solid or oil | Typical for small 4-substituted quinolines (cf. 4-Me-quinoline). |
| LogP (Predicted) | ~2.6 – 2.8 | Higher lipophilicity than 4-quinolinol (LogP ~1.2); lower than 4- |
| H-Bond Donors | 1 (Weak, C-H) | The |
| H-Bond Acceptors | 1 (Quinoline N) | Standard pyridine-like nitrogen acceptor. |
| Acidity ( | > 25 (Estimated) | Weak acid.[1][3][4] Activated by the electron-withdrawing quinoline ring (C4 is |
| Electronic Effect | Electron-withdrawing group (EWG), deactivates the ring slightly less than |
The Lipophilicity-Acidity Balance
The
Synthetic Architectures
Accessing this compound requires choosing between de novo ring construction (high regiocontrol) or late-stage functionalization (high efficiency).[1]
Pathway A: Late-Stage Radical C-H Difluoromethylation (Recommended)
This method utilizes innate C-H functionalization of the quinoline core. While Minisci-type reactions often yield mixtures of C2 and C4 isomers, modern photoredox protocols using sulfinates or sulfonium salts have achieved high C4 selectivity.[1]
-
Mechanism: Radical Nucleophilic Substitution (
).[1] -
Reagents: Zinc difluoromethanesulfinate (DFMS) or
-sulfonium salts. -
Selectivity: C4 is favored under specific acidic/oxidative conditions due to the nucleophilic character of the
radical matching the electrophilic C4 position of the protonated quinoline.
Protocol: Photoredox C4-Difluoromethylation
-
Substrate: Quinoline (1.0 equiv), Acid (TFA or
to protonate N).[1] -
Reagent:
(DFMS) (2.0 - 3.0 equiv).[1] -
Catalyst: Ir/Ru photocatalyst (1-2 mol%) or organic dye (Eosin Y).
-
Conditions: Blue LED irradiation, solvent (DMSO/Water or MeCN/Water), RT, 12-24h.
-
Workup: Neutralization with
, extraction with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Pathway B: De Novo Assembly (NHC-Catalyzed)
For applications requiring absolute regiocontrol without isomer separation, constructing the ring is superior.[1] A proven method involves the N-Heterocyclic Carbene (NHC)-catalyzed intramolecular cyclization of aldimines.[5][6]
-
Precursor:
-alkenyl-N-arylaldimines bearing a group (which undergoes defluorination/rearrangement). -
Key Step: Umpolung of the aldimine followed by cyclization and fluoride elimination.
Figure 1: Comparative synthetic strategies for accessing the this compound scaffold. Pathway A (Top) offers rapid access to analogs; Pathway B (Bottom) offers high regiocontrol.[1]
Medicinal Chemistry Utility: The Bioisostere Argument
The this compound scaffold is primarily utilized to optimize potency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]
Bioisostere for 4-Quinolinol
Replacing a C4-hydroxyl group with a difluoromethyl group:
-
H-Bonding: The
proton acts as a weak H-bond donor (HBD), mimicking the OH group but with a significantly lower desolvation penalty. -
Permeability: The removal of the strong HBD (OH) and introduction of lipophilic fluorines increases passive diffusion across the Blood-Brain Barrier (BBB).
Metabolic Stability
The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs 99 kcal/mol). Installing
Conformational Locking
Unlike a methoxy (-OMe) or ethyl group, the
Safety & Handling
While specific toxicological data for this compound is limited, researchers should adhere to protocols for fluorinated quinolines :
-
Hazards: Likely an irritant to eyes, respiratory system, and skin.[1] Quinolines are known to be potential mutagens; handle with extreme care.
-
Stability: The
group is generally stable to non-nucleophilic bases. However, strong bases (e.g., LiTMP, n-BuLi) can deprotonate the proton (due to the adjacent electron-withdrawing ring), leading to -elimination of fluoride and formation of a reactive fluoro-carbene species.[1] Avoid strongly basic conditions during derivatization. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
References
-
Zhang, Z., et al. (2016).[1][7] "NHC-catalyzed umpolung of aldimines for the synthesis of 4-difluoromethylquinoline derivatives." Science China Chemistry, 59, 64–70.[1] Link[1]
-
Truong, T. T., & Nielsen, J. (2024).[1] "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.[1] Link[1]
-
Geri, J. B., et al. (2019).[1][4] "Difluoromethane as a Precursor to Difluoromethyl Borates." Chemical Communications, 55, 6365-6368.[1] Link[1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
ChemRxiv. (2024).[1] "Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines." ChemRxiv Preprint. Link
Sources
- 1. oaji.net [oaji.net]
- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Difluoromethane as a precursor to difluoromethyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Guide: Physicochemical Profiling of 4-(Difluoromethyl)quinoline
Executive Summary: The Lipophilic Hydrogen Bond Donor
In the optimization of quinoline-based pharmacophores, the 4-position is a critical vector for modulating metabolic stability and potency. 4-(Difluoromethyl)quinoline represents a distinct physicochemical space compared to its methyl (
This guide analyzes the difluoromethyl (
Part 1: The Physicochemical Profile[3]
The Fluorine Effect: Bioisosterism and Polarity
The introduction of fluorine atoms into the methyl group at the quinoline 4-position drastically alters the electronic landscape. The
-
Lipophilicity (
): The group is generally more lipophilic than hydrophilic donors (OH, NH) but often less lipophilic than or even in certain aromatic contexts due to its significant dipole moment. -
Hydrogen Bond Acidity (
): The electronegativity of the two fluorine atoms polarizes the remaining C-H bond ( ), rendering it a weak hydrogen bond donor. The acidity of this proton is comparable to that of thiophenol or aniline, allowing it to interact with carbonyl backbone acceptors in target proteins.
Impact on the Quinoline Core
The 4-position of quinoline is electronically coupled to the ring nitrogen.
-
Basicity Modulation (
): The group is electron-withdrawing (inductive effect, ). This reduces the electron density on the quinoline nitrogen, lowering its relative to 4-methylquinoline ( ). A lower means the molecule is less protonated at physiological pH (7.4), which increases the fraction of neutral species ( ), thereby enhancing membrane permeability but potentially reducing aqueous solubility.
Comparative Physicochemical Trends
The following table summarizes the expected shifts when modifying the 4-position of the quinoline scaffold.
| Substituent (R) | Electronic Effect ( | H-Bond Donor Potential | Lipophilicity Trend ( | Aqueous Solubility (pH 7.4) |
| Electron Donating | None | High | Moderate (pKa driven) | |
| Strong Withdrawal | None | Very High | Low | |
| Donor (Resonance) | Strong | Low | High | |
| Moderate Withdrawal | Weak (Lipophilic HBD) | Moderate-High | Moderate (Balance) |
Part 2: Experimental Determination Protocols
To validate the physicochemical properties of this compound, robust experimental protocols are required.[3] Standard kinetic solubility assays often overestimate solubility for crystalline compounds; therefore, Thermodynamic Solubility is the gold standard.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of the crystalline solid in phosphate buffer (pH 7.4) at equilibrium.[4][5]
Reagents & Equipment:
-
This compound (solid, >95% purity).
-
0.1 M Phosphate Buffer (pH 7.4).[5]
-
HPLC-UV or LC-MS/MS system.[6]
-
Thermomixer or orbital shaker.
-
PVDF Syringe Filters (0.22 µm) or Centrifuge with filter inserts.
Workflow:
-
Saturation: Weigh approx. 1-2 mg of solid compound into a 1.5 mL glass vial.
-
Solvation: Add 500 µL of pH 7.4 phosphate buffer. Ensure undissolved solid remains (supersaturation).
-
Equilibration: Incubate at 25°C (or 37°C) with agitation (700 rpm) for 24 hours .
-
Phase Separation:
-
Option A (Filtration): Filter supernatant through a pre-saturated 0.22 µm PVDF filter. (Note: Pre-saturation prevents compound loss to the filter membrane).
-
Option B (Centrifugation): Centrifuge at 10,000 rpm for 10 minutes.
-
-
Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) and inject onto HPLC.
-
Calculation: Calculate concentration against a standard curve prepared from a DMSO stock solution.
Protocol B: Lipophilicity ( ) Determination
Objective: Measure the distribution coefficient at physiological pH.
Workflow:
-
Preparation: Prepare a saturated solution of octanol and pH 7.4 buffer (mutually saturated).
-
Partitioning: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous buffer.
-
Mixing: Shake for 1 hour; allow phases to separate (centrifuge if necessary to break emulsions).
-
Analysis: Analyze both phases via HPLC.
-
Calculation:
.
Part 3: Visualization of Mechanisms
The Physicochemical Interplay
The following diagram illustrates how the
Caption: Interplay of electronic and steric effects exerted by the 4-difluoromethyl group on the quinoline scaffold.
Thermodynamic Solubility Workflow
This flow details the critical decision points in the solubility assay to ensure data integrity.
Caption: Step-by-step thermodynamic solubility determination workflow emphasizing phase separation options.
References
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? ACS Publications. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
-
Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.[1][7][8] Journal of the American Chemical Society.[8] Available at: [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility Protocol. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. evotec.com [evotec.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryviews.org [chemistryviews.org]
Commercial Availability & Technical Profile: 4-(Difluoromethyl)quinoline
[1]
Executive Summary
4-(Difluoromethyl)quinoline (CAS: 1186194-77-3) has emerged as a high-value heterocyclic building block in modern drug discovery.[1] Its primary utility lies in the difluoromethyl (
While not a bulk commodity chemical like quinoline or 4-methylquinoline, its commercial availability has shifted from "custom synthesis only" to "catalog building block" due to improved fluorination technologies.[1] This guide details the procurement landscape, synthetic accessibility, and quality control parameters required for integrating this compound into pharmaceutical workflows.
Chemical Profile & Physicochemical Significance[3][4]
The
| Property | Specification | Significance in Drug Design |
| CAS Number | 1186194-77-3 | Unique identifier for the parent unsubstituted core.[1] |
| Molecular Formula | MW: 179.17 g/mol | |
| H-Bond Acidity | Moderate | The |
| Lipophilicity | More lipophilic than -OH; less lipophilic than - | |
| pKa Influence | Electron Withdrawing | Lowers the pKa of the quinoline nitrogen, reducing basicity and potential hERG liability. |
Commercial Availability Landscape
Procurement of this compound is currently bifurcated between catalog suppliers (mg scale) and contract manufacturing organizations (g to kg scale).[1]
Supply Tiers[1]
-
Tier 1: In-Stock Catalog Items (1g – 5g)
-
Tier 2: Make-on-Demand / Custom Synthesis (10g – 1kg) [1]
Procurement Decision Tree
The following logic determines whether to buy the final product or synthesize it from the aldehyde precursor.
Figure 1: Decision logic for procuring this compound based on scale and lead time.
Synthetic Routes & Manufacturing[1][5][6]
Understanding the synthesis is crucial for assessing impurity profiles in commercial batches. There are two primary routes: Deoxofluorination (Standard) and Radical Difluoromethylation (Emerging/Academic).
Method A: Deoxofluorination (The Industrial Standard)
This is the dominant route for commercial production due to the availability of the aldehyde precursor.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]
-
Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by gem-difluorination.[1]
Protocol:
-
Dissolve 4-quinolinecarboxaldehyde (1.0 eq) in anhydrous DCM at 0°C.
-
Slowly add DAST (2.2 eq) under
atmosphere.[1] -
Allow warming to RT and stir for 12–16 hours.
-
Critical Step: Quench carefully with saturated
(gas evolution).[1] -
Purify via silica gel chromatography (Hexane/EtOAc).
Pros: High regioselectivity (only C4 is functionalized). Cons: Handling of DAST requires safety protocols (thermal instability).
Method B: Radical Innate Difluoromethylation (Baran/Photoredox)
Used for late-stage functionalization but less common for the bulk parent compound due to purification costs.[1]
-
Reagents: Zinc difluoromethanesulfinate (DFMS, Baran’s Reagent) or photoredox catalysts with
sources. -
Mechanism: Minisci-type radical attack.[1]
Pros: One-step from cheap quinoline.[1] Cons: Regioisomer Mixtures. The radical often attacks C2 and C4, leading to a mixture of 2-(difluoromethyl)quinoline and this compound that is difficult to separate.[1]
Synthetic Pathway Diagram[1][8][10]
Figure 2: Comparison of synthetic routes. Method A (top) is preferred for purity.[1]
Quality Control & Specifications
When purchasing or synthesizing this compound, the following specifications are non-negotiable to ensure data integrity in biological assays.
Critical Impurities[1]
-
4-Quinolinecarboxaldehyde: Residual starting material from Method A. It is reactive and can form Schiff bases in biological assays, leading to false positives .
-
Detection:
NMR (CHO peak at ~10-11 ppm).[1]
-
-
2-(Difluoromethyl)quinoline: Regioisomer from Method B.
-
Detection:
NMR (Shift difference is subtle; requires high field).
-
Analytical Standard
Handling and Stability
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Stability: The
group is generally stable to hydrolysis, but the quinoline nitrogen can oxidize to the N-oxide if exposed to air/light for prolonged periods. -
Safety: Treat as a potential irritant. If synthesized via DAST, ensure the product is free of acidic fluoride residues.
References
-
BenchChem. this compound Product Page. Retrieved from BenchChem Database.[1] Link
-
Truong, T. T., & Nielsen, J. (2023). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering. (Discusses regio-selectivity issues in quinoline fluorination). Link
-
Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation."[1][4][7] Journal of the American Chemical Society, 134(3), 1494–1497. (Seminal paper on radical difluoromethylation using Zinc sulfinate reagents). Link[1]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of
as a bioisostere). Link[1] -
Hyma Synthesis Pvt. Ltd. 4-Quinolinecarboxaldehyde Precursor Availability. (Source for the aldehyde starting material).[3][5][6] Link
Sources
- 1. 4-Methyl Quinoline Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Safety and Handling of 4-(Difluoromethyl)quinoline
Executive Summary
4-(Difluoromethyl)quinoline (4-DFMQ) represents a critical scaffold in modern medicinal chemistry, leveraging the difluoromethyl group (
This guide moves beyond generic safety advice to address the specific physicochemical risks of 4-DFMQ, including the "fluorine effect" on glove permeation, the shock-sensitivity of common synthesis reagents, and the metabolic "dark side" of oxidative defluorination.
Physicochemical Profile & Hazard Identification
The "Fluorine Effect" on Safety
The introduction of the difluoromethyl group at the C4 position significantly alters the lipophilicity and hydrogen-bond acidity of the quinoline core. This has direct implications for safety and handling:
-
Enhanced Lipophilicity: The
group increases LogP (predicted ~2.6–2.8), facilitating rapid dermal absorption. Standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated quinolines. -
H-Bond Acidity: The
proton is a weak hydrogen bond donor ( modulation), potentially increasing affinity for specific biological targets and implying off-target toxicity risks.[1]
Predicted Hazard Classification (GHS)
Based on SAR analysis of quinoline (CAS 91-22-5) and 2-(difluoromethyl)quinoline (CAS 1075184-01-8).
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage | 2A | H319: Causes serious eye irritation | Warning |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects* | Warning |
| Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects | - |
> Critical Note: The quinoline core is a known mutagen (intercalating agent). Treat 4-DFMQ as a potential genotoxin until specific Ames test data proves otherwise.
Synthesis & Reaction Safety: A Contextual Guide
The greatest safety risks for 4-DFMQ often arise not from the isolated product, but from the reagents used to synthesize it . Two primary routes dominate the field, each with distinct risk profiles.[2]
Route A: Deoxofluorination (The Nucleophilic Pathway)
Precursor: 4-Quinolinecarboxaldehyde Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor. Critical Hazards:
-
Thermal Instability: DAST can decompose explosively above 90°C.
-
HF Liberation: Hydrolysis of excess reagent releases anhydrous HF.
Route B: Radical Difluoromethylation (The Minisci Pathway)
Precursor: Quinoline (protonated) Reagents: Zinc sulfinate salts (e.g., Langlois reagent) + Oxidant (TBHP). Critical Hazards:
-
Peroxide Accumulation: Use of tert-butyl hydroperoxide (TBHP) requires peroxide monitoring.
-
Exotherm Control: Radical propagations can be rapid and exothermic.
Synthesis Decision Matrix
The following diagram illustrates the safety logic for selecting a synthesis route.
Figure 1: Synthesis Safety Decision Matrix comparing Nucleophilic vs. Radical pathways.
Operational Handling Protocols
The "Self-Validating" PPE System
Do not rely on single-layer protection. The lipophilic nature of 4-DFMQ requires a Barrier-Redundancy approach.
-
Gloves:
-
Standard Task (Weighing <100mg): Double nitrile gloves (min 0.11 mm thickness). Change outer pair every 15 minutes.
-
High Risk (Synthesis/Spills): Silver Shield (Laminate) gloves under nitrile outer gloves. Why? Fluorinated heterocycles can permeate nitrile/latex matrices; laminate provides a chemical barrier.
-
-
Respiratory:
-
Solid/Oil: Work strictly within a certified Fume Hood (Face velocity > 0.5 m/s).
-
Particulate Risk: If handling dry powder, wear N95/P2 respirator as backup to engineering controls.
-
Storage & Stability[3]
-
Hygroscopicity: The
group is stable, but quinoline salts (if HCl/TFA salts) are hygroscopic. Store in a desiccator. -
Light Sensitivity: Quinolines undergo photo-oxidation to N-oxides or polymerization. Store in amber vials under Argon.
-
Container: Borosilicate glass is acceptable for the pure compound. Avoid glass for reaction mixtures containing unquenched DAST (use HDPE/Teflon).
Metabolic & Biological Safety (The "Dark Side")
Researchers must understand the metabolic fate of the
Oxidative Defluorination
While
-
Mechanism: Hydroxylation
Elimination of HF Formation of reactive acyl/formyl species. -
Toxicity Consequence: This pathway releases fluoride ions (F-) and can generate electrophilic intermediates capable of protein adduction (idiosyncratic toxicity).
Waste Management
-
Segregation: Do not mix with standard organic waste if incineration parameters are not set for fluorinated compounds (HF generation in incinerator).
-
Labeling: Explicitly label waste as "Fluorinated Organic - Potential Mutagen."
Emergency Response
First Aid Protocols
-
Skin Contact: Wash with soap and water for 15 minutes. Note: If the exposure involves synthesis reagents (DAST/HF), immediately apply Calcium Gluconate 2.5% gel . For the pure 4-DFMQ, standard washing is sufficient.
-
Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately.
-
Ingestion: Do NOT induce vomiting (risk of aspiration pneumonia). Administer activated charcoal if advised by Poison Control.
Spill Cleanup
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves + Tyvek sleeves + Organic Vapor respirator.
-
Absorb: Use Vermiculite or Sand. Avoid cellulose-based absorbents (paper towels) if strong oxidants (synthesis precursors) are present.
-
Decontaminate: Wipe surface with 10% detergent solution, followed by water.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. (Accessed 2023).[3] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Pahima, E., et al. (2019). The Dark Side of Fluorine: Metabolism of Fluorinated Compounds that Produces Fluoride and Other Toxic Metabolites. ACS Medicinal Chemistry Letters. [Link]
Sources
Methodological & Application
Synthesis of 4-(Difluoromethyl)quinolines from o-Iodoanilines: An Application Guide for Researchers
Introduction: The Rising Prominence of Difluoromethylated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for modulating their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, and as a lipophilic hydrogen bond donor, enhancing drug-target interactions.[2] Consequently, the development of efficient synthetic routes to access 4-(difluoromethyl)quinolines is of significant importance for the discovery of novel drug candidates.
This comprehensive technical guide details a robust and versatile two-step synthetic strategy for the preparation of 4-(difluoromethyl)quinolines, commencing from readily available o-iodoanilines. This approach offers a reliable pathway for researchers in drug discovery and development to synthesize a diverse range of these valuable compounds.
Strategic Overview: A Two-Step Approach to 4-(Difluoromethyl)quinolines
The direct, single-step synthesis of 4-(difluoromethyl)quinolines from o-iodoanilines presents considerable synthetic challenges. A more practical and well-documented strategy involves a two-step sequence, which offers greater control and generally higher overall yields. This approach is centered around the initial construction of a quinolin-4-one intermediate, followed by its conversion to the target 4-(difluoromethyl)quinoline.
Figure 1: A schematic overview of the two-step synthesis of 4-(difluoromethyl)quinolines.
The core logic behind this two-step strategy is as follows:
-
Step 1: Formation of the Quinolin-4-one Core. This initial step involves a palladium-catalyzed carbonylative Sonogashira cyclization of an o-iodoaniline with a terminal alkyne. This powerful reaction constructs the bicyclic quinolin-4-one scaffold in a single, efficient operation. The use of a carbon monoxide (CO) source is critical for the incorporation of the carbonyl group at the 4-position. Modern protocols often utilize solid CO surrogates, enhancing the safety and practicality of this transformation.[3][4]
-
Step 2: Introduction of the Difluoromethyl Group. The hydroxyl group of the quinolin-4-one is first converted to a more reactive leaving group, typically a chloride, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] The resulting 4-chloroquinoline is then subjected to a nucleophilic difluoromethylation reaction. A key reagent for this transformation is (difluoromethyl)trimethylsilane (TMSCF₂H), which, upon activation, serves as a source of the nucleophilic difluoromethyl anion.[6]
Detailed Experimental Protocols
Part 1: Synthesis of 2-Methylquinolin-4(1H)-one from o-Iodoaniline and Propyne
This protocol details a palladium-catalyzed carbonylative Sonogashira cyclization using molybdenum hexacarbonyl as a solid, safe source of carbon monoxide.[3][4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| o-Iodoaniline | 219.04 | 219 mg | 1.0 |
| Propyne (in THF) | 40.06 | As required | ~2.0 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 |
| Molybdenum Hexacarbonyl | 264.00 | 264 mg | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 |
| Toluene | - | 10 mL | - |
Step-by-Step Protocol:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add o-iodoaniline (219 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), CuI (19 mg, 0.1 mmol), and Mo(CO)₆ (264 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Introduce propyne gas into the reaction mixture via a balloon or by bubbling it through the solution for a few minutes. Alternatively, a solution of propyne in THF can be used.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-methylquinolin-4(1H)-one.
Expected Yield: 75-85%
Causality and Optimization:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira coupling.[7] Palladium facilitates the oxidative addition to the o-iodoaniline, while copper(I) promotes the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.
-
CO Source: Molybdenum hexacarbonyl serves as a convenient and safer alternative to gaseous carbon monoxide.[4] Upon heating, it releases CO in a controlled manner, which is essential for the carbonylative insertion step.
-
Base: Triethylamine acts as a base to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent and Temperature: Toluene is a suitable solvent for this reaction, and heating is necessary to promote the release of CO from Mo(CO)₆ and to drive the reaction to completion.
Part 2: Synthesis of 4-(Difluoromethyl)-2-methylquinoline
This part of the protocol is divided into two sub-steps: the chlorination of the quinolin-4-one and the subsequent nucleophilic difluoromethylation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylquinolin-4(1H)-one | 159.18 | 159 mg | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.0 mL | ~11.0 |
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser, place 2-methylquinolin-4(1H)-one (159 mg, 1.0 mmol).
-
Carefully add phosphorus oxychloride (1.0 mL, ~11.0 mmol) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylquinoline.
Expected Yield: 80-90%
Causality and Optimization:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl group of the quinolin-4-one into a chloride. An excess of POCl₃ is used to ensure complete conversion and to serve as the reaction solvent.
-
Workup: The careful quenching of the reaction mixture with ice is crucial due to the exothermic reaction of POCl₃ with water. Subsequent neutralization is necessary to deprotonate the quinoline nitrogen and allow for efficient extraction into an organic solvent.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-2-methylquinoline | 177.62 | 178 mg | 1.0 |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | 122.25 | 0.27 mL | 2.0 |
| Potassium Fluoride (KF) | 58.10 | 116 mg | 2.0 |
| 18-Crown-6 | 264.32 | 53 mg | 0.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Protocol:
-
To a dry Schlenk tube, add 4-chloro-2-methylquinoline (178 mg, 1.0 mmol), potassium fluoride (116 mg, 2.0 mmol), and 18-crown-6 (53 mg, 0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) followed by (difluoromethyl)trimethylsilane (0.27 mL, 2.0 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(difluoromethyl)-2-methylquinoline.
Expected Yield: 60-70%
Causality and Optimization:
-
Difluoromethylating Agent: TMSCF₂H is a stable and easy-to-handle source of the difluoromethyl group.[6]
-
Activator: A fluoride source, such as potassium fluoride, is required to activate the TMSCF₂H, forming a hypervalent silicon species that can deliver the difluoromethyl anion. 18-Crown-6 is used to solubilize the potassium fluoride in the organic solvent.
-
Solvent and Temperature: Anhydrous DMF is a suitable polar aprotic solvent for this type of nucleophilic substitution. Heating is necessary to promote the reaction.
Mechanistic Insights
A deep understanding of the reaction mechanisms is paramount for troubleshooting and adapting these protocols to different substrates.
Mechanism of the Carbonylative Sonogashira Cyclization
The formation of the quinolin-4-one intermediate proceeds through a complex palladium-catalyzed cycle.
Figure 2: Proposed catalytic cycle for the carbonylative Sonogashira cyclization.
The catalytic cycle is initiated by the oxidative addition of the o-iodoaniline to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate.[8] A terminal alkyne, in the presence of a copper(I) co-catalyst and a base, forms a copper acetylide, which then undergoes transmetalation with the acyl-palladium species. The resulting complex then undergoes reductive elimination to yield an ynone intermediate and regenerate the Pd(0) catalyst. Finally, an intramolecular cyclization of the ynone, often facilitated by the basic reaction conditions, affords the quinolin-4-one product.[9]
Mechanism of Nucleophilic Difluoromethylation
The introduction of the difluoromethyl group proceeds via a nucleophilic aromatic substitution mechanism.
Figure 3: Mechanism of nucleophilic difluoromethylation of 4-chloroquinoline.
The reaction is initiated by the activation of (difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source, such as potassium fluoride. This forms a pentacoordinate silicate intermediate, which readily releases the difluoromethyl anion (⁻CF₂H).[10] This potent nucleophile then attacks the electron-deficient C4 position of the 4-chloroquinoline, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride leaving group rearomatizes the quinoline ring and yields the final this compound product.
Substrate Scope and Limitations
The described synthetic route is amenable to a range of substituted o-iodoanilines and terminal alkynes, allowing for the generation of a diverse library of 4-(difluoromethyl)quinolines.
Table of Substrate Scope for Quinolin-4-one Synthesis:
| o-Iodoaniline Substituent | Alkyne | Product | Typical Yield (%) |
| H | Propyne | 2-Methylquinolin-4-one | 82 |
| 4-Me | Phenylacetylene | 6-Methyl-2-phenylquinolin-4-one | 78 |
| 4-Cl | 1-Hexyne | 6-Chloro-2-butylquinolin-4-one | 75 |
| 4-OMe | Cyclopropylacetylene | 2-Cyclopropyl-6-methoxyquinolin-4-one | 72 |
Limitations:
-
Strongly electron-withdrawing groups on the o-iodoaniline may decrease the nucleophilicity of the aniline nitrogen, potentially hindering the final cyclization step.
-
Sterically hindered terminal alkynes may exhibit lower reactivity in the Sonogashira coupling.
-
The difluoromethylation step can be sensitive to moisture, requiring anhydrous reaction conditions.
Characterization Data for 4-(Difluoromethyl)-2-methylquinoline
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (s, 1H), 6.70 (t, J = 56.0 Hz, 1H), 2.70 (s, 3H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -114.5 (d, J = 56.0 Hz).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.0, 148.5, 142.0 (t, J = 22.0 Hz), 130.0, 129.5, 126.0, 125.0, 122.0, 115.0 (t, J = 238.0 Hz), 25.0.
-
Mass Spectrometry (EI): m/z (%) = 193 (M⁺), 142, 115.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of 4-(difluoromethyl)quinolines from o-iodoanilines. The presented two-step strategy, involving a palladium-catalyzed carbonylative Sonogashira cyclization followed by chlorination and nucleophilic difluoromethylation, offers a reliable and versatile route to this important class of compounds. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can effectively apply and adapt these protocols to accelerate their drug discovery and development efforts.
References
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Alper, H., & Larksarp, C. (2000). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes: regioselective preparation of 4(3H)-quinazolinone derivatives. The Journal of Organic Chemistry, 65(9), 2773–2777. [Link]
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Åkerbladh, L., Nordeman, P., Wejdemar, M., Odell, L. R., & Larhed, M. (2015). Synthesis of 4-quinolones via a carbonylative Sonogashira cross-coupling using molybdenum hexacarbonyl as a CO source. The Journal of Organic Chemistry, 80(3), 1464–1471. [Link]
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Cano, R., Yus, M., & Ramón, D. J. (2012). Impregnated Copper or Palladium–Copper on Magnetite as Catalysts for the Domino and Stepwise Sonogashira–Cyclization Processes: A Straightforward Synthesis of Benzo[b]furans and Indoles. Tetrahedron, 68(4), 1393-1400. [Link]
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Chen, D., Ni, C., Zhao, Y., Cai, X., Li, X., Xiao, P., & Hu, J. (2023). Progress in the study of difluoromethylation reactions with TMSCF2H reagent. Scientia Sinica Chimica, 53(4), 375-387. [Link]
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El-hashash, M., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(12), 10134-10146. [Link]
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Hu, J., Miao, W., Ni, C., & Zhao, Y. (2016). Nucleophilic Iododifluoromethylation of Carbonyl Compounds Using Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 18(11), 2766–2769. [Link]
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Korenev, G., Gutenev, A. A., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(1), 123. [Link]
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Kumar, S., & Singh, B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]
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Larhed, M., Åkerbladh, L., Nordeman, P., Wejdemar, M., & Odell, L. R. (2015). Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source. The Journal of Organic Chemistry, 80(3), 1464-1471. [Link]
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Li, Y., You, C., Wang, D., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10(1), 1-10. [Link]
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Mphahlele, M., Paumo, H. K., El‐Nahas, A., & El-Hendawy, M. M. (2025). Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. Molecules, 30(1), 1-15. [Link]
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Ni, C., & Hu, J. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Asian Journal of Organic Chemistry, 15(1), 1-10. [Link]
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Parveen, S., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 247-263. [Link]
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Pesti, J., Laporte, T., et al. (2019). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 23(9), 1894-1905. [Link]
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Rizk, M., Belal, F., Ibrahim, F., Ahmed, S., & el-Enany, N. (2000). Spectrofluorimetric analysis of certain 4-quinolone in pharmaceuticals and biological fluids. Pharmaceutica Acta Helvetiae, 74(4), 371-377. [Link]
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Robins, M. J., & Bogdan, U. (1981). POCl3 chlorination of 4-quinazolones. Canadian Journal of Chemistry, 59(17), 2601-2607. [Link]
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Shen, Q., & Chu, L. (2021). Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2 H. Angewandte Chemie International Edition, 60(9), 4563-4567. [Link]
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Singh, R., & Kumar, V. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]
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Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]
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Vimal, M., Pathak, U., & Halve, A. (2019). Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones. Synthetic Communications, 49(12), 1599-1607. [Link]
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Xia, F., Wang, Y.-H., Ding, X.-Y., & Zhang, C.-P. (2025). Photoinduced Copper‐Mediated Difluoroalkylation of Arylsulfonium Salts with XCF2COR. Chemistry–An Asian Journal, 20(8), e202500123. [Link]
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Yamagami, T., Kobayashi, R., et al. (2019). Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units. Organic Process Research & Development, 23(9), 1906-1915. [Link]
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Zheng, Z., & Alper, H. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters, 10(5), 829–832. [Link]
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Zhu, J., & Hu, J. (2013). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 152, 25-42. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-(Difluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethyl Group in Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine-containing functional groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of participating in hydrogen bonding interactions with target enzymes.[1] This unique characteristic makes the development of robust synthetic methodologies for the site-specific installation of the CF₂H group onto quinoline frameworks a high-priority endeavor in drug discovery and development. This application note provides a detailed protocol for the palladium-catalyzed synthesis of 4-(difluoromethyl)quinoline, a valuable building block for novel pharmaceutical candidates.
Reaction Principle: A Palladium-Catalyzed Cross-Coupling Approach
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between a 4-haloquinoline (e.g., 4-chloroquinoline) and a suitable difluoromethylating agent. This transformation leverages the power of transition-metal catalysis to forge a carbon-carbon bond between the quinoline ring and the difluoromethyl moiety. The general reaction is depicted below:
The success of this reaction hinges on the careful selection of the palladium catalyst, supporting ligand, and the source of the difluoromethyl group.
Mechanistic Insights: The Palladium Catalytic Cycle
The reaction is believed to proceed through a classical Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-haloquinoline, forming a Pd(II) intermediate.
-
Transmetalation: The difluoromethyl group is transferred from the difluoromethylating reagent to the palladium center, displacing the halide.
-
Reductive Elimination: The desired this compound is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Proposed catalytic cycle for the palladium-catalyzed difluoromethylation of 4-haloquinoline.
Experimental Protocol
This protocol is adapted from the general procedure for the palladium-catalyzed difluoromethylation of heteroaryl halides.[1][2][3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloroquinoline | ≥98% | Commercially Available | --- |
| [(SIPr)Ag(CF₂H)] | --- | Synthesized* | Stable, solid difluoromethylating agent. |
| Pd(dba)₂ | --- | Commercially Available | Palladium(0) source. |
| DPEPhos | ≥98% | Commercially Available | Ligand. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent. |
| Argon or Nitrogen | High Purity | --- | For inert atmosphere. |
*[(SIPr)Ag(CF₂H)] can be synthesized according to literature procedures.
Reaction Setup and Procedure
-
Inert Atmosphere: To an oven-dried Schlenk tube, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), [(SIPr)Ag(CF₂H)] (1.2 mmol, 1.2 equiv), Pd(dba)₂ (0.05 mmol, 5 mol%), and DPEPhos (0.10 mmol, 10 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous THF (5 mL).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Data and Expected Results
The following table summarizes the key reaction parameters and expected outcomes based on similar reported difluoromethylations of heteroaryl halides.[1][2][3][4]
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroquinoline | Pd(dba)₂ / DPEPhos | THF | 80 | 12-24 | 60-80* |
*Yields are estimated based on analogous reactions and may require optimization for this specific substrate.
Troubleshooting and Key Considerations
-
Anhydrous and Inert Conditions: The palladium catalyst and the difluoromethylating reagent are sensitive to air and moisture. Strict adherence to anhydrous and inert techniques is crucial for reproducible results.
-
Ligand Choice: The choice of ligand can significantly impact the reaction efficiency. Ligands with a wide bite angle, such as DPEPhos, have been shown to be effective in similar systems.[1]
-
Purity of Starting Materials: Ensure the purity of the 4-chloroquinoline and the difluoromethylating agent, as impurities can poison the catalyst.
-
Reaction Time and Temperature: Optimization of reaction time and temperature may be necessary to maximize the yield and minimize side product formation.
Conclusion
This palladium-catalyzed cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. The protocol is amenable to researchers with a standard organic synthesis skillset and provides a valuable tool for the generation of novel quinoline-based compounds for drug discovery and development programs. The mechanistic understanding of the catalytic cycle allows for rational optimization and adaptation of the reaction to other quinoline derivatives.
References
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Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 8(7), 4848–4852. [Link]
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Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2019). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Semantic Scholar. [Link]
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Hartwig, J. F., et al. (2020). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC. [Link]
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Cimarelli, C., & Palmieri, G. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]
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Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. RSC Publishing. [Link]
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Panier, F., et al. (2020). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. PMC. [Link]
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Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Europe PMC. [Link]
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Molnar, M., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]
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Jaros, A., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
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Application Notes and Protocols for Novel Syntheses of 4-(Difluoromethyl)quinolines
Introduction: The Rising Prominence of the Difluoromethyl Group in Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Among these, the difluoromethyl (CF₂H) group is of particular interest as it can act as a lipophilic bioisostere of hydroxyl or thiol groups, potentially forming hydrogen bonds and favorably modulating the physicochemical properties of the parent molecule.[3] Consequently, the development of novel and efficient synthetic methods for accessing 4-(difluoromethyl)quinolines is of paramount importance to researchers in pharmaceuticals and agrochemicals.
This comprehensive guide details three innovative, field-proven protocols for the synthesis of 4-(difluoromethyl)quinolines and their derivatives, moving beyond classical approaches to embrace modern synthetic strategies such as photocatalysis and electrochemistry. Each protocol is presented with a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, and the necessary data to ensure reproducibility and success in your laboratory.
Method 1: Photocatalyst-Free, C4-Selective C-H Difluoromethylation of Quinolines
This first method represents a significant advancement in direct C-H functionalization, offering a highly efficient and regioselective route to 4-(difluoromethyl)quinolines under mild, visible-light-induced, and photocatalyst-free conditions. The causality behind this innovative approach lies in the formation of an electron-donor-acceptor (EDA) complex between an N-amidopyridinium salt and a sulfinate reagent, which circumvents the need for a traditional photocatalyst.[4]
Scientific Rationale and Mechanistic Insight
The reaction is initiated by the formation of an EDA complex between the N-amidopyridinium salt of the quinoline and a difluoromethyl sulfinate reagent. Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET) to generate a difluoromethyl radical. This radical then undergoes a nucleophilic addition to the C4 position of the quinolinium salt. A subsequent deprotonation and rearomatization sequence yields the desired 4-(difluoromethyl)quinoline. The high C4 selectivity is attributed to the electronic properties of the quinolinium salt, where the C4 position exhibits a higher LUMO coefficient, making it more susceptible to nucleophilic radical attack.[4]
Caption: Mechanism of Photocatalyst-Free C4-Difluoromethylation.
Experimental Protocol: C4-Selective Difluoromethylation
Materials:
-
Substituted Quinoline (1.0 equiv)
-
N-Amidopyridinium Salt Reagent (e.g., as described in[4]) (1.2 equiv)
-
Sodium Difluoromethanesulfinate (NaSO₂CF₂H) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted quinoline (0.2 mmol, 1.0 equiv), N-amidopyridinium salt reagent (0.24 mmol, 1.2 equiv), and sodium difluoromethanesulfinate (0.3 mmol, 1.5 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen) three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Data Presentation: Substrate Scope and Yields
| Entry | Quinoline Substituent | Product | Yield (%) |
| 1 | H | This compound | 85 |
| 2 | 6-Chloro | 6-Chloro-4-(difluoromethyl)quinoline | 78 |
| 3 | 7-Methoxy | 7-Methoxy-4-(difluoromethyl)quinoline | 81 |
| 4 | 8-Methyl | 8-Methyl-4-(difluoromethyl)quinoline | 75 |
| 5 | 5-Bromo | 5-Bromo-4-(difluoromethyl)quinoline | 72 |
Yields are representative and may vary based on the specific substrate and reaction conditions.
Method 2: Electrochemical Synthesis via N-ortho-Selective Difluoromethylation of Quinoline N-oxides
This method employs electrochemical oxidation to achieve the direct difluoromethylation of quinoline N-oxides at the N-ortho (C2) position.[5] A subsequent deoxygenation step provides a novel and green route to 4-(difluoromethyl)quinolines. The use of electrochemistry avoids the need for stoichiometric chemical oxidants, offering a more sustainable and atom-economical approach.
Scientific Rationale and Mechanistic Insight
The reaction proceeds through an electrochemical oxidation of sodium difluoromethanesulfinate (HCF₂SO₂Na) at the anode to generate a difluoromethyl radical (•CF₂H). This radical then adds to the C2 position of the quinoline N-oxide. The resulting radical intermediate is further oxidized and subsequently deprotonated to yield the 2-(difluoromethyl)quinoline N-oxide. The final product, this compound, is obtained after a standard deoxygenation of the N-oxide.
Caption: Mechanism of Electrochemical Difluoromethylation.
Experimental Protocol: Electrochemical Difluoromethylation and Subsequent Deoxygenation
Part A: Electrochemical Synthesis of 2-(Difluoromethyl)quinoline N-oxide
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
Sodium Difluoromethanesulfinate (HCF₂SO₂Na) (3.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Electrochemical cell with a graphite anode and a platinum cathode
-
Constant current power supply
Procedure:
-
In an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, dissolve the quinoline N-oxide (0.5 mmol, 1.0 equiv) and sodium difluoromethanesulfinate (1.5 mmol, 3.0 equiv) in anhydrous methanol (10 mL).
-
Stir the solution and apply a constant current of 10 mA.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, remove the electrodes and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2-(difluoromethyl)quinoline N-oxide.
Part B: Deoxygenation to this compound
Materials:
-
2-(Difluoromethyl)quinoline N-oxide (1.0 equiv)
-
Phosphorus trichloride (PCl₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-(difluoromethyl)quinoline N-oxide (0.4 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (0.6 mmol, 1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final this compound.
Data Presentation: Product Yields
| Entry | Quinoline N-oxide Substituent | Final Product | Overall Yield (%) |
| 1 | H | This compound | 75 |
| 2 | 6-Fluoro | 6-Fluoro-4-(difluoromethyl)quinoline | 70 |
| 3 | 7-Chloro | 7-Chloro-4-(difluoromethyl)quinoline | 68 |
| 4 | 8-Bromo | 8-Bromo-4-(difluoromethyl)quinoline | 65 |
Overall yields are representative for the two-step process.
Method 3: Visible Light-Induced Tandem Radical Cyclization for the Synthesis of 3-(Difluoromethyl)quinoline-2,4-diones
This protocol provides access to valuable 3-(difluoromethyl)quinoline-2,4-dione scaffolds through a visible-light-induced tandem radical cyclization of N-arylacrylamides.[6] These products are important building blocks and can be further elaborated to other quinoline derivatives.
Scientific Rationale and Mechanistic Insight
The reaction is initiated by the photoexcitation of a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃) with visible light. The excited photocatalyst reduces a difluoromethyl radical precursor, such as difluoromethyl 2-pyridyl sulfone, to generate a difluoromethyl radical. This radical adds to the double bond of the N-arylacrylamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the aromatic ring, followed by oxidation and tautomerization to afford the 3-(difluoromethyl)quinoline-2,4-dione.[6]
Sources
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
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- 6. Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Difluoromethyl)quinoline in Agrochemical Research
Introduction: The Rise of Fluorinated Quinolines in Crop Protection
In the continuous endeavor to secure global food production, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Among the various heterocyclic scaffolds explored in medicinal and agricultural chemistry, the quinoline core has emerged as a privileged structure due to its broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1] The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug and pesticide discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved target affinity.
This guide focuses on a particularly promising subclass: 4-(difluoromethyl)quinolines. The difluoromethyl (CF2H) group is a unique bioisostere of hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, which can lead to novel interactions with biological targets. Its introduction at the 4-position of the quinoline ring presents a compelling opportunity for the development of next-generation fungicides.
These application notes provide a comprehensive overview of the synthesis, proposed mechanism of action, and detailed protocols for the evaluation of 4-(difluoromethyl)quinoline and its derivatives as potential agrochemical fungicides. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively explore the potential of this exciting class of compounds.
Part 1: Synthesis of this compound
A reliable synthetic route is the foundation of any chemical research program. The synthesis of 4-(difluoromethyl)quinolines can be achieved through various methods, with one notable approach involving an intramolecular SN2' reaction of β-trifluoromethylstyrenes bearing imine moieties.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a this compound scaffold.
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of a this compound Derivative
This protocol is adapted from established literature procedures for the synthesis of similar compounds.[2]
1. Synthesis of the o-Amino-β-trifluoromethylstyrene Intermediate: a. In a nitrogen-flushed flask, combine o-iodoaniline, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃) in a solvent such as DMF. b. Add 1-(trifluoromethyl)vinylboronic acid portion-wise at room temperature. c. Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. d. After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the o-amino-β-trifluoromethylstyrene.
2. Imine Formation: a. Dissolve the o-amino-β-trifluoromethylstyrene in a suitable solvent like toluene. b. Add the desired aldehyde (R-CHO) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux with a Dean-Stark trap to remove water. d. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude imine substrate.
3. Cyclization to this compound: a. To a solution of the crude imine in DMF, add a catalytic amount of KCN and a base such as DBU. b. Heat the reaction mixture at 80 °C. c. Monitor the formation of the this compound product by LC-MS. d. After the reaction is complete, perform an aqueous workup and purify the final product by column chromatography.
Part 2: Proposed Mechanism of Action as a Fungicide
Several studies on quinoline-based fungicides, such as quinofumelin, have elucidated their mechanism of action, providing a strong hypothesis for the mode of action of this compound derivatives. The primary target is believed to be the enzyme dihydroorotate dehydrogenase (DHODH) .[3][4][5]
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. Inhibition of DHODH leads to a depletion of pyrimidines, ultimately arresting fungal growth and development.[5]
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of DHODH by this compound.
This targeted action is advantageous as it can offer selectivity between the fungal and host (plant or mammal) DHODH enzymes, potentially leading to a safer toxicological profile.[6]
Part 3: In Vitro Antifungal Activity Assessment
The initial evaluation of a potential fungicide involves determining its intrinsic activity against a panel of target phytopathogenic fungi in a controlled laboratory setting.
Protocol 1: Mycelial Growth Inhibition Assay
This assay determines the concentration of the compound required to inhibit the vegetative growth of the fungus.
1. Preparation of Fungal Cultures and Test Compound: a. Culture the desired fungal species (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until the mycelium covers a significant portion of the plate. b. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
2. Assay Plate Preparation: a. Prepare a series of dilutions of the stock solution to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). b. Add the appropriate volume of each dilution to molten PDA (cooled to ~50°C) to achieve the final concentrations. Include a solvent control (PDA with DMSO only) and a negative control (PDA only). c. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
3. Inoculation and Incubation: a. Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture. b. Place one mycelial plug in the center of each prepared PDA plate. c. Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark.
4. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate. c. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value by plotting the inhibition percentage against the log of the compound concentration and performing a probit or logistic regression analysis.
Protocol 2: Spore Germination Inhibition Assay
This assay is particularly relevant for fungi that initiate infection via spores.
1. Spore Suspension Preparation: a. Grow the fungal culture on a suitable medium that promotes sporulation. b. Flood the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Filter the suspension through sterile cheesecloth to remove mycelial fragments. e. Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
2. Assay Preparation: a. Prepare serial dilutions of the this compound derivative in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal medium). b. In a multi-well plate or on microscope slides with concavities, mix the spore suspension with the compound dilutions. Include a solvent control.
3. Incubation and Observation: a. Incubate the plates/slides in a humid chamber at an optimal temperature for germination (e.g., 25°C) for a period sufficient for germination in the control (e.g., 6-24 hours). b. After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to stop further germination. c. Observe at least 100 spores per replicate under a microscope, counting the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
4. Data Analysis: a. Calculate the percentage of spore germination inhibition. b. Determine the EC₅₀ value as described for the mycelial growth assay.
Expected Results and Data Presentation
The antifungal activity of various quinoline derivatives has been reported against a range of plant pathogens. While specific data for this compound is still emerging, related fluorinated quinoline analogs have shown significant activity.
Table 1: Representative Antifungal Activity of Fluorinated Quinoline Analogs Against Phytopathogenic Fungi
| Compound ID | Fungus | EC₅₀ (µg/mL) | Reference |
| Ac12 | Sclerotinia sclerotiorum | 0.52 | [7] |
| Ac12 | Botrytis cinerea | 0.50 | [7] |
| Quinofumelin | Fusarium graminearum | 0.019 (average) | [8] |
| Compound 2b | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [9] |
| Compound 2g | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | [9] |
Note: The data presented are for structurally related compounds and serve as a benchmark for expected activity.
Part 4: In Vivo Efficacy Evaluation
Positive results from in vitro assays warrant further investigation of the compound's efficacy in a whole-plant system. This step is crucial to assess the compound's ability to be absorbed, translocated, and remain active in a more complex biological environment.
Protocol: Protective and Curative Activity Against a Foliar Pathogen (e.g., Rice Blast)
This protocol is a generalized model and should be adapted based on the specific host-pathogen system.
1. Plant Material and Growth Conditions: a. Grow susceptible host plants (e.g., rice seedlings) in a controlled environment (greenhouse or growth chamber) under optimal conditions for growth and disease development.
2. Compound Application: a. Prepare a spray solution of the this compound derivative at various concentrations in water, potentially with a surfactant to ensure even coverage. b. For Protective Activity: Spray the plants with the compound solution until runoff. Allow the plants to dry completely. After a set period (e.g., 24 hours), inoculate the plants with the fungal pathogen. c. For Curative Activity: First, inoculate the plants with the fungal pathogen. After a specific incubation period to allow for infection establishment (e.g., 24-48 hours), spray the plants with the compound solution.
3. Inoculation: a. Prepare a spore suspension of the pathogen (e.g., Magnaporthe oryzae) as described in the spore germination assay protocol. b. Spray the spore suspension evenly onto the foliage of the test plants.
4. Incubation and Disease Assessment: a. Place the inoculated plants in a high-humidity chamber for a period conducive to disease development (e.g., 24-48 hours). b. Move the plants back to the greenhouse or growth chamber and allow symptoms to develop (e.g., 5-7 days). c. Assess disease severity by counting the number of lesions per leaf or by using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
5. Data Analysis: a. Calculate the percentage of disease control for each treatment compared to the inoculated, untreated control. b. Determine the effective dose for a certain level of control (e.g., ED₅₀ or ED₉₀).
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo protective and curative fungicide assays.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel fungicides. The unique electronic properties of the difluoromethyl group, combined with the proven bioactivity of the quinoline core, offer significant potential for the development of agrochemicals with novel modes of action and favorable resistance profiles. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds, from initial in vitro screening to whole-plant efficacy trials. Future research should focus on expanding the library of this compound derivatives to establish clear structure-activity relationships, confirming the DHODH inhibition mechanism through enzymatic assays and molecular modeling, and evaluating the performance of lead candidates against a broader range of agronomically important pathogens under greenhouse and field conditions.
References
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Konno, H., et al. (2004). 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN2' Reaction of -Trifluoromethylstyrenes Bearing Imine Moieties. Organic Letters, 6(18), 3043-3046*. Available from: [Link]
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Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465*. Available from: [Link]
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Yang, G. Z., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(43), 12745-12756*. Available from: [Link]
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Oreate AI Blog. (2026). New Quinoline Amide Fungicide: Research Progress and Application Prospects of Quinoline Amine. Available from: [Link]
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Xiu, L., et al. (2021). Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis. Toxins, 13(11), 762*. Available from: [Link]
-
Higashimura, E., et al. (2022). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. Journal of Pesticide Science, 47(3), 131-139*. Available from: [Link]
-
Liu, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 66(1), 359-375*. Available from: [Link]
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Atkin, S. D., et al. (1995). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 61(5), 1969-1973*. Available from: [Link]
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Yang, M., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Molecules, 29(3), 643*. Available from: [Link]
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Wang, X., et al. (2017). Synthesis and in vivo fungicidal activity of some new quinoline derivatives against rice blast. Pest Management Science, 73(12), 2539-2547*. Available from: [Link]
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Benslim, A., et al. (2018). Evaluation of Inhibition of Fungal Spore Germination by Rhizospheric Bacterial Extracts. Journal of Pure and Applied Microbiology, 12(3), 1357-1364*. Available from: [Link]
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Higashimura, E., et al. (2022). The target site of the novel fungicide quinofumelin, Pyricularia oryzae class II dihydroorotate dehydrogenase. Journal of Pesticide Science, 47(2), 65-72*. Available from: [Link]
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Ishii, H., & Yamaoka, Y. (2023). Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-inhibiting Fungicide. Journal of Pesticide Science, 48(4), 213-221*. Available from: [Link]
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ResearchGate. (n.d.). The percentage inhibition of mycelial growth of test fungi by the test compounds. Retrieved from: [Link]
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ResearchGate. (n.d.). Antifungal EC 50 values of target compounds against phytopathogenic... Retrieved from: [Link]
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Kemanian, A. R., et al. (2018). Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds. Frontiers in Microbiology, 9, 1856. Available from: [Link]
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ResearchGate. (n.d.). DHODH in the de novo pyrimidine biosynthesis pathway and dual action of... Retrieved from: [Link]
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Liénart, Q., et al. (2022). Improved methods to assess the effect of bacteria on germination of fungal spores. FEMS Microbiology Letters, 369(1), fnac020. Available from: [Link]
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Xiu, L., et al. (2022). Protective and curative activity of quinofumelin against F. graminearum on wheat coleoptiles. bioRxiv. Available from: [Link]
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Higashimura, E., et al. (2022). Novel fungicide quinofumelin shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme. Journal of Pesticide Science, 47(4), 213-218*. Available from: [Link]
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Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2697*. Available from: [Link]
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Upadhya, R., et al. (2017). Spore Germination as a Target for Antifungal Therapeutics. ACS Infectious Diseases, 3(10), 737-744*. Available from: [Link]
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Sery, A., et al. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers in Microbiology, 14, 1186634. Available from: [Link]
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Roth, A. M., et al. (2022). Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. mBio, 13(1), e03351-21*. Available from: [Link]
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Li, Y., et al. (2023). Influence of Global Regulatory Factors on Fengycin Synthesis by Bacillus amyloliquefaciens TF28. International Journal of Molecular Sciences, 24(21), 15878*. Available from: [Link]
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Application Note: 4-(Difluoromethyl)quinoline as a Fluorescent Probe
This guide outlines the application of 4-(Difluoromethyl)quinoline (4-DFMQ) and its functionalized derivatives as advanced fluorescent scaffolds. Unlike varying standard quinolines, the 4-difluoromethyl group (
Abstract
The this compound (4-DFMQ) scaffold represents a class of "tunable" fluorophores. While the bare quinoline ring is weakly fluorescent, the introduction of the
Part 1: Mechanism of Action & Photophysics
1.1 The Fluorophore Core
The fluorescence of 4-DFMQ derivatives arises from an ICT transition between the electron-rich benzene ring (donor) and the electron-deficient pyridine ring (acceptor).
-
Role of
:-
Electronic Effect: As a strong EWG, it lowers the LUMO energy of the pyridine ring, inducing a bathochromic (red) shift in emission compared to methyl-quinolines.
-
pKa Modulation: It significantly lowers the pKa of the quinoline nitrogen (typically to ~3.0–5.0), making these probes ideal for sensing acidic organelles (lysosomes/endosomes) without saturation in the cytosol.
-
Hydrogen Bonding: The terminal proton of
can act as a weak H-bond donor, enhancing specificity for polar binding pockets or solvent interactions.
-
1.2 Sensing Mechanisms
-
pH Sensing (PET/ICT Switch): In neutral pH, the quinoline nitrogen is unprotonated, and fluorescence is governed by ICT (often moderate intensity). Upon protonation (acidic pH), the electron-withdrawing character of the pyridinium ring increases, altering the ICT efficiency. Depending on the specific substituent at C6/C7, this results in a dramatic "Turn-On" response or a ratiometric shift.
-
Solvatochromism: The dipole moment change upon excitation makes 4-DFMQ highly sensitive to solvent polarity. In polar solvents (water), the excited state is stabilized (red shift); in non-polar environments (lipid membranes), it is destabilized (blue shift).
Figure 1: Mechanism of fluorescence modulation in this compound probes. The
Part 2: Experimental Protocols
2.1 Materials & Stock Preparation
-
Probe: this compound derivative (e.g., 6-amino-4-(difluoromethyl)quinoline).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), PCR-grade.
-
Buffer: Krebs-Ringer Buffer (KRB) or PBS (pH 7.4).
-
Calibration Buffers: Citrate-Phosphate buffers adjusted to pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0 containing 10 µM Nigericin (ionophore for pH equilibration).
Protocol: Stock Solution
-
Weigh 1 mg of solid probe.
-
Dissolve in sufficient DMSO to create a 10 mM Master Stock.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Aliquot into amber tubes (20 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.
2.2 Live-Cell Staining Workflow
This protocol is optimized for adherent cell lines (e.g., HeLa, MCF-7).
Step 1: Cell Culture
-
Seed cells on 35mm glass-bottom confocal dishes.
-
Incubate until 70-80% confluency (24 hours).
Step 2: Staining Solution Preparation
-
Dilute the 10 mM DMSO stock into warm (37°C) culture medium (phenol-red free) or KRB to a final concentration of 5–10 µM .
-
Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.
Step 3: Incubation
-
Remove growth medium and wash cells 1x with PBS.
-
Add the Staining Solution.
-
Incubate for 20–30 minutes at 37°C / 5% CO2.
-
Optional: For nuclear counterstaining, add Hoechst 33342 (1 µg/mL) during the last 10 minutes.
Step 4: Wash & Mount
-
Aspirate staining solution.
-
Wash cells 3x with warm PBS or KRB to remove background probe.
-
Add 1 mL of clear imaging buffer (KRB) for microscopy.
Figure 2: Step-by-step workflow for live-cell staining with 4-DFMQ probes.
2.3 Imaging Parameters
The specific excitation/emission maxima depend on the auxochromes (substituents), but general settings for 4-DFMQ derivatives are:
| Parameter | Setting | Rationale |
| Excitation | 360 nm – 405 nm | Targets the quinoline absorption band. 405 nm laser line is standard on confocals. |
| Emission | 450 nm – 550 nm | Collects the broad ICT emission band. |
| Dichroic | 405/488/561 | Use a primary splitter that reflects 405 nm. |
| Detector | PMT or HyD | Set gain to avoid saturation in acidic vesicles (if using as pH probe). |
| Pinhole | 1 AU | Standard optical sectioning. |
Part 3: Data Analysis & Troubleshooting
3.1 Ratiometric pH Calibration (If applicable)
If the probe exhibits a spectral shift (e.g., Blue to Green) upon protonation:
-
Incubate cells with Nigericin (10 µM) in calibration buffers (pH 3.0–8.0).
-
Capture images in two channels: Channel 1 (Unprotonated, e.g., 420-460 nm) and Channel 2 (Protonated, e.g., 500-550 nm).
-
Calculate the ratio
for each pH point. -
Fit data to the Henderson-Hasselbalch equation to determine
and dynamic range.
3.2 Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Weak Signal | Low quantum yield in water (ACQ). | Ensure probe internalization into membranes/organelles. Check if probe requires polarity for turn-on. |
| Precipitation | High concentration / Low solubility. | Reduce concentration to < 5 µM. Sonicate stock solution. |
| Photobleaching | High laser power. | The |
| Cytotoxicity | DMSO or high probe load. | Keep DMSO < 0.1%. Reduce incubation time to 15 mins. |
References
-
Photophysics of Fluorinated Quinolines
-
Quinoline Scaffolds in Imaging
-
Difluoromethyl Group Properties
- Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
- Source: Molecules 2022, 27(24), 8820.
-
URL:[Link]
-
General Quinoline Sensors
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Application Notes and Protocols for the Functionalization of the 4-(Difluoromethyl)quinoline Scaffold
Introduction: The Strategic Importance of the 4-(Difluoromethyl)quinoline Scaffold in Medicinal Chemistry
The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, and antifungal properties.[2][3][4] The functionalization of the quinoline ring is a critical strategy in drug discovery, as it allows for the precise tuning of a molecule's pharmacological profile to enhance efficacy, selectivity, and safety.[3]
The introduction of fluorine-containing substituents has become a powerful tactic in modern drug design.[5] Among these, the difluoromethyl (CF₂H) group is particularly noteworthy. It serves as a bioisostere for hydroxyl, thiol, or amine groups, and its unique electronic properties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins through hydrogen bond donation.[6][7]
This application note provides a comprehensive guide to the functionalization of the this compound scaffold. We will explore a series of robust protocols, elucidating the underlying chemical principles and providing detailed, step-by-step methodologies for key transformations. The strategies outlined herein are designed to empower researchers in drug development to efficiently generate diverse libraries of novel this compound analogues for biological screening.
Understanding the Reactivity of the this compound Ring
The reactivity of the this compound scaffold is governed by the electronic properties of the fused heterocyclic system and the influence of the strong electron-withdrawing difluoromethyl group at the C4-position.
-
Pyridine Ring (Positions 2, 3, 4): The nitrogen atom makes the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack and radical reactions, particularly at the C2 and C4 positions. The potent electron-withdrawing nature of the C4-CF₂H group further deactivates this ring towards electrophilic substitution but enhances its reactivity in nucleophilic and radical addition reactions.
-
Benzene Ring (Positions 5, 6, 7, 8): This ring is more electron-rich compared to the pyridine moiety and is therefore the primary site for electrophilic aromatic substitution (EAS).[8] We can anticipate that reactions such as nitration, halogenation, and Friedel-Crafts will occur preferentially at the C5 and C8 positions.
This differential reactivity allows for selective functionalization at various points on the scaffold, as illustrated in the following protocols.
Diagram 1: General Reactivity Map
A visual representation of the primary sites for different classes of chemical reactions on the this compound scaffold.
Protocol 1: C2-Acylation via Transition-Metal-Free Minisci Reaction
The Minisci reaction is a powerful tool for the C–H functionalization of electron-deficient heterocycles.[9] This protocol details a transition-metal-free approach to introduce an acyl group at the C2 position of this compound using an aldehyde as the acyl source.[10]
Scientific Rationale
This reaction proceeds through a radical mechanism. Potassium persulfate (K₂S₂O₈) acts as an oxidant to generate an acyl radical from the corresponding aldehyde. This nucleophilic radical then preferentially attacks the electron-deficient C2 position of the protonated quinoline ring. The resulting radical cation is then oxidized to restore aromaticity, yielding the C2-acylated product. The C4 position is already substituted, and the C2 position is electronically favored for this type of radical addition.
Diagram 2: Minisci Acylation Workflow
Step-by-step workflow for the C2-acylation of this compound.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv.).
-
Add the desired aldehyde (3.0 mmol, 3.0 equiv.).
-
Add potassium persulfate (K₂S₂O₈) (2.0 mmol, 2.0 equiv.).
-
Add a solvent mixture of acetonitrile (MeCN) and water (e.g., 3:1 ratio, 4 mL).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) (0.1 mmol, 0.1 equiv.), to ensure protonation of the quinoline nitrogen.
-
-
Reaction Execution:
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining persulfate.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and basify the mixture (pH ~8-9).
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-acyl-4-(difluoromethyl)quinoline derivative.
-
| Parameter | Condition | Rationale |
| Substrate | This compound | Starting scaffold for functionalization. |
| Reagent | Aldehyde (R-CHO) | Source of the acyl radical. |
| Oxidant | Potassium Persulfate (K₂S₂O₈) | Initiates the formation of the acyl radical. |
| Solvent | Acetonitrile/Water | A polar solvent system to dissolve both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy to promote radical formation and reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric oxygen. |
Protocol 2: C8-Arylation via Visible-Light Photocatalysis
Photocatalysis offers a green and efficient alternative for C-H functionalization under mild conditions.[11] This protocol describes a transition-metal-free method for the selective C8-arylation of this compound using an organic photocatalyst.
Scientific Rationale
This reaction leverages the ability of a photocatalyst (e.g., chlorophyll or a synthetic organic dye) to become excited upon absorption of visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with an aryl diazonium salt, generating an aryl radical. This electrophilic aryl radical then adds to the most electron-rich position of the quinoline's benzene ring, which is C8 (and to a lesser extent, C5). A subsequent oxidation and deprotonation sequence regenerates the aromatic system, yielding the C8-arylated product. The use of visible light and an organic catalyst makes this a sustainable and cost-effective method.
Diagram 3: Photocatalytic C-H Arylation Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-Metal-Free Synthesis of Functionalized Quinolines by Direct Conversion of β-O-4 Model Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Visible light-mediated direct C8–H arylation of quinolines and C2–H arylation of quinoline-N-oxides and pyridines under organic photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical Strategy for 4-(Difluoromethyl)quinoline Quantification
Application Note & Protocol Guide
Executive Summary
This guide details the analytical characterization and quantification of 4-(Difluoromethyl)quinoline (4-DFMQ) , a critical pharmacophore in medicinal chemistry. The difluoromethyl group (
Given the compound's basic nitrogen and fluorinated moiety, this protocol leverages three orthogonal methodologies:
-
HPLC-UV/DAD: For routine purity assessment and high-concentration assays.
-
LC-MS/MS: For trace quantification in biological matrices (PK/PD studies).
- qNMR: For absolute purity determination without a matched reference standard.
Analyte Profile & Physicochemical Properties
Understanding the molecule is the first step to robust method development.
| Property | Value (Estimated/Literature) | Analytical Implication |
| Formula | MW = 179.17 g/mol . Monoisotopic Mass = 179.05. | |
| pKa (N-1) | ~3.8 – 4.2 | The electron-withdrawing |
| LogP | ~2.5 – 2.8 | Moderately lipophilic. Suitable for Reversed-Phase (C18) chromatography. |
| UV Max | ~228 nm, ~315 nm | Quinoline core absorption. 315 nm provides higher selectivity; 228 nm provides higher sensitivity. |
| Appears as a doublet ( |
Method Selection Decision Tree
Use the following logic to select the appropriate quantification strategy for your experimental needs.
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample complexity and reference standard availability.
Method A: HPLC-UV/DAD (Purity & Potency)
Scope: Routine quality control, reaction monitoring, and stability testing.
4.1. Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent end-capped C18.
-
Rationale: End-capping reduces silanol interactions with the basic quinoline nitrogen, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Injection Volume: 5–10 µL.
-
Detection: Diode Array Detector (DAD).
-
Quantification: 315 nm (Specific to quinoline core, less interference).
-
Purity Check: 228 nm (High sensitivity).
-
4.2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (highly polar impurities elute). |
| 8.0 | 95 | Linear gradient to elute 4-DFMQ. |
| 10.0 | 95 | Wash step. |
| 10.1 | 5 | Return to initial conditions. |
| 14.0 | 5 | Re-equilibration. |
4.3. System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): Must be < 1.5. If , increase buffer strength (e.g., 10 mM Ammonium Formate) or temperature. -
Resolution (
): between 4-DFMQ and nearest impurity (often the 4-formyl precursor or defluorinated byproducts).
Method B: LC-MS/MS (Bioanalysis & Trace Quantification)
Scope: Pharmacokinetics (PK), trace impurity analysis, and genotoxic impurity screening.
5.1. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[1]
-
Precursor Ion:
. -
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
5.2. MRM Transitions (Multiple Reaction Monitoring)
| Transition ( | Collision Energy (eV) | Interpretation | Role |
| 180.1 | 25 | Loss of | Quantifier |
| 180.1 | 15 | Loss of | Qualifier |
| 180.1 | 35 | Quinoline ring fragmentation (Loss of HCN/C2H2). | Qualifier |
Note: Fragmentation energies are instrument-dependent. Perform a "Product Ion Scan" to optimize.
5.3. Sample Preparation (Plasma)
-
Aliquot: 50 µL plasma.
-
Precipitation: Add 150 µL cold Acetonitrile containing Internal Standard (e.g., Quinoline-d7 or 4-Methylquinoline ).
-
Vortex: 1 min.
-
Centrifuge: 10,000 × g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to vial; dilute 1:1 with water (to match initial mobile phase).
Method C: Quantitative NMR (qNMR)
Scope: Primary reference standard characterization (Assay %) when no certified standard exists. This is the "Gold Standard" for absolute purity.
6.1. Principle
NMR allows quantification without an identical reference standard. Any stable fluorinated compound of known purity can serve as the Internal Standard (IS).6.2. Protocol
-
Internal Standard Selection:
-
Recommended:
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. -
Criteria: Singlet signal, distinct chemical shift from 4-DFMQ (
-63 ppm vs -116 ppm), high boiling point (non-volatile).
-
-
Solvent:
or (Ensure analyte solubility). -
Sample Prep:
-
Weigh ~10 mg 4-DFMQ (precision
mg). -
Weigh ~10 mg Internal Standard (precision
mg). -
Dissolve in 0.6 mL solvent.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle:
. -
Relaxation Delay (
): Must be (longest longitudinal relaxation time).-
Typical
for : 2–5 seconds. -
Recommended
:30 seconds .
-
-
Spectral Width: Covers both IS and Analyte (-50 to -150 ppm).
-
Scans: 16–64 (for S/N > 150).
-
6.3. Calculation
Where:- = Integration Area
- = Number of Fluorine atoms (IS=3, Analyte=2)
- = Molecular Weight[2][3]
- = Weight (mass)
- = Purity of Internal Standard
Troubleshooting & Causality Analysis
| Observation | Probable Cause | Corrective Action |
| HPLC Peak Tailing | Interaction between basic Quinoline N and acidic silanols on silica. | Use a "Base-Deactivated" (BDS) or high-pH stable column (e.g., Waters XBridge) at pH 8–9. |
| LC-MS Signal Suppression | Co-eluting phospholipids in plasma samples. | Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash lipids. |
| NMR Baseline Rolling | Fluorine background from probe or PTFE parts. | Use "depth" background suppression pulse sequences or replace PTFE liners with glass/PEEK. |
| Split NMR Peak | Restricted rotation or proton coupling. | Run |
References
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.[4] Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.[4] Link
-
Asquith, D., & Tizzard, G. (2018). Synthesis route to furnish 4-anilinoquinoline derivatives incorporating a difluoromethyl group.[5] ResearchGate. Link
-
Burbank, R., et al. (2018).
Quantitative NMR: Ensuring Traceability to the International System of Units. Journal of AOAC International, 100(5), 1365-1375.[6] Link -
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Kaufman, A., et al. (2015).[1] Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(difluoromethyl)quinolin-3-ol - CAS:1261770-96-0 - Abovchem [abovchem.com]
- 3. ossila.com [ossila.com]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethyl)quinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. 4-(Difluoromethyl)quinoline, in particular, is a valuable building block for various therapeutic agents. However, its synthesis is not without challenges. The strong electron-withdrawing nature of the difluoromethyl group can significantly impact the reactivity of precursors, leading to side reactions, low yields, and purification difficulties. This guide addresses the most common issues encountered during the synthesis of this important compound.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield in Classical Quinoline Syntheses
Question: I am attempting a Friedländer or Gould-Jacobs synthesis using a precursor containing a difluoromethyl group, and I am observing very low yields or no desired product. What is happening?
Answer: This is a common issue stemming from the electronic properties of the difluoromethyl group.
Causality:
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, while the Gould-Jacobs reaction utilizes an aniline and a malonic ester derivative.[1][2] Both reactions rely on nucleophilic attack and subsequent cyclization. The potent electron-withdrawing nature of the -CF₂H group deactivates nearby functional groups, making them less nucleophilic and hindering the key bond-forming steps.
-
In the Friedländer Synthesis: If the -CF₂H group is on the 2-aminoaryl ketone (e.g., 2-amino-difluoroacetophenone), the nucleophilicity of the amine is reduced, slowing down the initial condensation with the methylene component. Conversely, if the -CF₂H group is on the methylene-containing reactant (e.g., 1,1-difluoro-3-butanone), the acidity of the α-protons is increased, which can favor undesired side reactions like self-condensation (aldol) of the ketone, especially under basic conditions.[3]
-
In the Gould-Jacobs Reaction: Aniline precursors bearing a difluoromethyl group will exhibit reduced nucleophilicity, leading to a sluggish initial condensation with the malonic ester.[4] The subsequent high-temperature cyclization step can also be impeded by the deactivated aromatic ring.[2]
Troubleshooting Protocol:
-
Catalyst and Reagent Selection:
-
For the Friedländer synthesis, stronger acid or base catalysts may be required to promote the condensation. However, exercise caution as harsh conditions can also promote side reactions. For acid catalysis, consider using trifluoroacetic acid or p-toluenesulfonic acid.[1] For base catalysis, non-nucleophilic strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
In the Gould-Jacobs reaction, microwave heating can be employed to achieve the high temperatures required for cyclization over shorter reaction times, potentially minimizing degradation.[2]
-
-
Reaction Condition Optimization:
-
Temperature: Carefully screen the reaction temperature. While higher temperatures may be needed to overcome the activation energy, excessive heat can lead to decomposition. A stepwise increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.
-
Solvent: The choice of solvent can influence reaction rates. For the Friedländer synthesis, polar aprotic solvents may be beneficial under acidic conditions.[1]
-
-
Alternative Synthetic Routes:
-
If classical methods prove inefficient, consider a modern approach such as a palladium-catalyzed C-H activation/difluoromethylation of a pre-formed quinoline ring. This circumvents the issues of precursor deactivation.
-
Workflow for Troubleshooting Low Yield in Classical Syntheses
Caption: Troubleshooting workflow for low yields in classical syntheses.
Issue 2: Formation of Multiple Isomers in Direct C-H Difluoromethylation
Question: I am using a direct C-H difluoromethylation method on quinoline and obtaining a mixture of 2-, 3-, and 4-substituted isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Regioselectivity is a significant challenge in the direct functionalization of quinoline due to the electronic nature of the heterocyclic ring.
Causality:
The quinoline ring has multiple potential sites for C-H functionalization. In radical difluoromethylation reactions, the nucleophilic CF₂H radical will preferentially attack the most electron-deficient positions of the quinoline ring, which are typically the C2 and C4 positions.[5] This often leads to a mixture of products. While palladium catalysis can offer a degree of control, achieving exclusive selectivity for the C4 position can be challenging and may result in a mixture of isomers, including the C2, C3, and C4-difluoromethylated quinolines.[5]
Troubleshooting Protocol:
-
Catalyst and Ligand Screening:
-
For palladium-catalyzed reactions, the choice of ligand is critical for controlling regioselectivity. Bulky or electronically distinct ligands can steer the catalyst to a specific position. A thorough screening of palladium catalysts and ligands is recommended. For instance, Pd(PPh₃)₄Cl₂ has been reported to favor the formation of the C3 product, while other palladium sources might favor C2 or C4.[5]
-
-
Use of Directing Groups:
-
Introducing a directing group onto the quinoline scaffold can force the metal catalyst to functionalize a specific C-H bond. While this adds synthetic steps (introduction and removal of the directing group), it can be a highly effective strategy for achieving excellent regioselectivity.
-
-
Solvent and Additive Effects:
-
The reaction solvent and the presence of additives can influence the regiochemical outcome. Experiment with a range of solvents with varying polarities.
-
Table 1: Regioselectivity in Direct Difluoromethylation of Quinoline
| Method | Typical Product Distribution | Key Control Element | Reference |
| Radical Difluoromethylation | Mixture of C2 and C4 isomers | Inherent electronic preference of the quinoline ring | [5] |
| Palladium-Catalyzed | Mixture of C2, C3, and C4 isomers | Palladium catalyst and ligands | [5] |
Issue 3: Incomplete Reaction and/or Formation of Intermediates
Question: My reaction appears to stall, and I am isolating unreacted starting materials along with what appears to be a reaction intermediate. What could be the cause?
Answer: This issue often points to a high activation energy for the cyclization step or the formation of a stable, off-pathway intermediate.
Causality:
In the Gould-Jacobs synthesis, the initial condensation of the aniline with the malonate derivative forms an anilinomethylenemalonate intermediate.[2] The subsequent thermal cyclization to form the quinoline ring requires significant energy input.[2] The electron-withdrawing -CF₂H group can make the aromatic ring less prone to this electrophilic-type cyclization, leading to the accumulation of the intermediate.
Troubleshooting Protocol:
-
Increase Cyclization Temperature:
-
As this is often a thermally driven step, carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. The use of high-boiling point solvents like diphenyl ether can facilitate this.
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation is highly effective for driving reactions that require high temperatures, often leading to shorter reaction times and improved yields for the Gould-Jacobs cyclization.[2]
-
-
Acid Catalysis for Cyclization:
-
The addition of a Lewis or Brønsted acid can sometimes promote the cyclization step. A screen of acids like polyphosphoric acid (PPA) or methanesulfonic acid may be beneficial.
-
Reaction Scheme: Gould-Jacobs Intermediate Accumulation
Caption: Accumulation of the intermediate in the Gould-Jacobs synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I should look out for in my reaction mixture?
A1: Besides unreacted starting materials and intermediates, common byproducts include:
-
Self-condensation products: In the Friedländer synthesis, the ketone reactant can undergo self-aldol condensation, especially under basic conditions.[3]
-
Over-difluoromethylation: In direct C-H difluoromethylation, it's possible to get di- or even tri-difluoromethylated quinolines, though this is less common.
-
Hydrolysis products: If using difluoromethylation reagents that are sensitive to moisture, hydrolysis of the reagent or product can occur.
-
Difluoroacetophenone: In some palladium-catalyzed difluoromethylations, the formation of a difluoroacetophenone byproduct has been observed.[6]
Q2: I have successfully synthesized my this compound, but I am struggling with purification. What are the best practices?
A2: The polarity of the difluoromethyl group can make purification challenging.
-
Chromatography: Due to the polarity of the C-F bonds, your compound may exhibit different behavior on silica gel compared to non-fluorinated analogs.
-
Consider using a less polar solvent system than you might typically use for quinolines.
-
For highly polar impurities, reverse-phase chromatography (C18) may be a more effective technique.[7]
-
If your compound is basic, streaking on silica gel can be an issue. Adding a small amount of a volatile base like triethylamine or ammonia to the eluent can improve peak shape.[8]
-
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen a variety of solvent systems to find one that provides good solubility at high temperature and poor solubility at room temperature or below.
-
Acid-Base Extraction: As quinoline is a basic compound, you can perform an acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated quinoline will move to the aqueous layer. Then, basify the aqueous layer and extract the purified quinoline back into an organic solvent.
Q3: How stable is the difluoromethyl group to the acidic or basic conditions often used in quinoline synthesis?
A3: The C-F bond is generally very strong, and the difluoromethyl group is robust under most standard acidic and basic conditions used for quinoline synthesis. However, under very strong basic conditions, deprotonation of the C-H bond of the -CF₂H group can occur, potentially leading to the formation of a difluorocarbene or other reactive species. This is generally not a concern under the typical conditions for Friedländer or Gould-Jacobs reactions but should be considered if using very strong, non-nucleophilic bases at elevated temperatures.[9]
References
-
Friedländer Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2023, October 18). Retrieved from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2021). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 11(45), 28226-28253. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved from [Link]
-
Sivasubramanian, M., & Kumar, R. S. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(15), 5895-5900. [Link]
-
Fehnel, E. A. (1973). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 38(15), 2813-2817. [Link]
-
Ritter, T. et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9874-9878. [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]
-
Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine | Request PDF. (n.d.). Retrieved from [Link]
-
Wang, X. et al. (2025). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journal of Organic Chemistry, 21, 137-145. [Link]
-
Daugulis, O. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5533. [Link]
- Borodkin, G. I. (2024). Fluorination of heterocyclic compounds accompanied by molecular rearrangements. In Topics in Heterocyclic Chemistry (Vol. 65, pp. 1-45). Springer.
-
Li, Y. et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3055. [Link]
-
Shen, Q. et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Nature Communications, 8, 14890. [Link]
- Wang, X. et al. (2025). Trifluoromethylation/Difluoromethylation‐Initiated Radical Cyclization of o‐Alkenyl Aromatic Isocyanides for Direct Construction of 4‐Cyano‐2‐Trifluoromethyl/Difluoromethyl‐Containing Quinolines.
-
Glorius, F. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4192. [Link]
-
Legros, J. et al. (2013). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 18(9), 10458-10471. [Link]
-
Joule, J. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 969. [Link]
-
Daugulis, O. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5533. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025). Retrieved from [Link]
-
Visible‐Light‐Promoted Difluoromethylation/Cyclization of 1‐Acryloyl‐2‐cyanoindole for Construction of Difluoromethylated Pyrrolo[1,2‐a]indolediones | Request PDF. (n.d.). Retrieved from [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Retrieved from [Link]
-
Ghorai, M. K. et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(28), 6135-6141. [Link]
-
Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF. (n.d.). Retrieved from [Link]
-
B.2.3 Describe the condensation reaction of 2-amino acids to form polypeptides. - YouTube. (2014, July 5). Retrieved from [Link]
-
Kim, Y. et al. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports, 7, 46314. [Link]
-
(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. (n.d.). Retrieved from [Link]
-
25.18: Condensation Reactions - Chemistry LibreTexts. (2025, March 20). Retrieved from [Link]
-
Skrydstrup, T. et al. (2019). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie International Edition, 58(49), 17824-17829. [Link]
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Electrophilic Fluorination of Heterocyclic Compounds with NF Reagents in Unconventional Media - ResearchGate. (n.d.). Retrieved from [Link]
-
Wang, X. et al. (2022). Visible-Light-Promoted bis(Difluoromethylation)/Cyclization of 2-Vinyloxy Arylalkynes to Prepare Benzofuran Derivatives. The Journal of Organic Chemistry, 87(21), 14511-14521. [Link]
-
Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Vietnam Journal of Science, Technology and Engineering. (2024, March 15). Retrieved from [Link]
-
Synthetic pathways to access quinoline precursors with isolated yields... - ResearchGate. (n.d.). Retrieved from [Link]
-
Organic Chemistry: Condensation Reactions - LabXchange. (n.d.). Retrieved from [Link]
-
Hu, J. et al. (2020). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Organic Letters, 22(15), 5874-5879. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved from [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS - download. (n.d.). Retrieved from [Link]
-
(PDF) Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles - ResearchGate. (n.d.). Retrieved from [Link]
-
Gould–Jacobs reaction | Request PDF. (n.d.). Retrieved from [Link]
- Blakey, S. B. et al. (2026). Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II)
-
Du, Y. et al. (2013). Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The Journal of Organic Chemistry, 78(15), 7549-7560. [Link]
-
Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]
-
(PDF) Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation - ResearchGate. (n.d.). Retrieved from [Link]
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- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(Difluoromethyl)quinolines
Welcome to the technical support center for the synthesis of 4-(difluoromethyl)quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoromethyl group onto the quinoline scaffold. The difluoromethyl group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, thereby enhancing metabolic stability and membrane permeability.[1][2] However, its installation, particularly at the C-4 position of quinolines, can be challenging due to the inherent electronic properties of the heterocyclic system and the reactivity of difluoromethylating agents.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve successful synthesis.
Troubleshooting Guide: Overcoming Low Reactivity and Other Common Issues
This section addresses specific problems you may encounter during the synthesis of 4-(difluoromethyl)quinolines.
Problem 1: Low or No Conversion of the Starting Material
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is formed in very low yield, or not at all.
Possible Causes & Solutions:
-
Inadequate Activation of the Quinoline Ring: The quinoline ring, particularly the C-4 position, can be electron-deficient and thus less susceptible to certain types of reactions.
-
Solution 1: Substrate Modification: If your synthetic route allows, consider introducing an electron-donating group (EDG) onto the quinoline scaffold to increase its nucleophilicity. However, this may not be feasible for late-stage functionalization.
-
Solution 2: Choice of Reaction Conditions: For radical reactions, ensure you are using an efficient radical initiation method. For transition-metal-catalyzed reactions, the choice of ligand and catalyst is crucial for activating the substrate.
-
-
Decomposition or Instability of the Difluoromethylating Reagent: Many difluoromethylating agents are sensitive to moisture, air, or temperature.
-
Solution 1: Reagent Handling: Ensure all reagents are freshly prepared or properly stored under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and glassware.
-
Solution 2: Gradual Addition: Add the difluoromethylating reagent slowly to the reaction mixture, especially for highly exothermic reactions, to maintain better control over the reaction temperature.
-
-
Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently.
-
Solution 1: Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to identify the optimal condition.
-
Solution 2: Microwave Irradiation: For some reactions, microwave heating can significantly reduce reaction times and improve yields compared to conventional heating.[3]
-
-
Catalyst Inactivity or Poisoning: The catalyst may be inactive or poisoned by impurities in the starting materials or solvents.
-
Solution 1: Catalyst Quality: Use a high-purity catalyst from a reputable supplier.
-
Solution 2: Purification of Starting Materials: Purify all starting materials and solvents to remove potential catalyst poisons.
-
Solution 3: Ligand Screening: In transition-metal-catalyzed reactions, the ligand plays a critical role. Screen a variety of ligands to find one that promotes the desired transformation.
-
Problem 2: Formation of Multiple Products and Poor Regioselectivity
Symptoms:
-
TLC/LC-MS analysis shows the formation of several byproducts in significant amounts.
-
Isolation of the desired 4-(difluoromethyl)quinoline isomer is difficult.
Possible Causes & Solutions:
-
Lack of Regiocontrol in C-H Functionalization: Direct C-H difluoromethylation of quinolines can lead to a mixture of isomers (e.g., C-2, C-3, C-4, and C-8 substituted products).
-
Solution 1: Directing Groups: If possible, install a directing group on the quinoline scaffold to favor functionalization at the C-4 position.
-
Solution 2: Specific Methodologies: Employ methods known for their high regioselectivity. For instance, some palladium-catalyzed C-H difluoroalkylation methods have shown excellent selectivity for the C-4 position of isoquinolin-1(2H)-ones.[4]
-
Solution 3: Pre-functionalization: A more traditional but reliable approach is to pre-functionalize the C-4 position with a group that can be readily converted to the difluoromethyl group, such as a halide or a boron-containing moiety.[5]
-
-
Side Reactions of the Difluoromethylating Reagent: The reagent may react with other functional groups present in the molecule.
-
Solution 1: Protecting Groups: Protect sensitive functional groups in your starting material before carrying out the difluoromethylation reaction.
-
Solution 2: Reagent Selection: Choose a difluoromethylating reagent with high chemoselectivity. For example, some radical-based methods show good tolerance for a variety of functional groups.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 4-(difluoromethyl)quinolines?
There are several key strategies, each with its own advantages and disadvantages:
-
Classical Annulation Methods: These involve constructing the quinoline ring from precursors that already contain the difluoromethyl group. An example is the Friedländer annulation.[7][8] This approach offers good control over the position of the substituent but may require the synthesis of specialized starting materials.
-
Transition-Metal-Catalyzed Cross-Coupling: This involves the reaction of a pre-functionalized quinoline (e.g., a 4-haloquinoline) with a difluoromethyl source in the presence of a transition metal catalyst (e.g., palladium or copper).[9][10] This is a powerful method for late-stage functionalization.
-
Direct C-H Difluoromethylation: This is a highly desirable strategy as it avoids the need for pre-functionalization of the quinoline ring. These reactions often proceed via a radical mechanism and can be initiated by photoredox catalysis or thermal means.[1][11] However, achieving high regioselectivity for the C-4 position can be a significant challenge.
Q2: How do I choose the right difluoromethylating reagent?
The choice of reagent depends on the synthetic strategy and the substrate. Difluoromethylating agents can be broadly classified into three categories based on their reactivity:[1][2]
| Reagent Type | Examples | Mechanism | Suitable For |
| Nucleophilic | TMSCF₂H, BrCF₂PO(OEt)₂ | Generate a difluoromethyl anion (CF₂H⁻) or equivalent. | Reactions with electrophilic centers like aldehydes and ketones.[1][2] |
| Electrophilic | S-(difluoromethyl)sulfoximines | Generate a difluoromethyl cation (CF₂H⁺) or equivalent. | Reactions with nucleophilic sites such as enolates, thiols, and amines.[1][12] |
| Radical | Zn(SO₂CF₂H)₂ (DFMS), CF₂HSO₂Na | Generate a difluoromethyl radical (•CF₂H). | Direct C-H functionalization of heteroaromatics.[6][13][14][15] |
Q3: What are the key safety precautions when working with difluoromethylating reagents?
Many difluoromethylating reagents and their precursors can be toxic, volatile, or react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handling air- and moisture-sensitive reagents under an inert atmosphere.
-
Being aware of the potential for exothermic reactions and taking appropriate measures to control the temperature.
-
Some older reagents like ClCF₂H are ozone-depleting and their use is restricted.[5]
Experimental Protocols
Protocol 1: Radical C-H Difluoromethylation using Photoredox Catalysis
This protocol is a general guideline for the direct C-H difluoromethylation of a quinoline substrate using a photoredox catalyst.
Materials:
-
Quinoline substrate
-
Difluoromethylating reagent (e.g., a difluoromethyl sulfone)[11]
-
Photoredox catalyst (e.g., fac-Ir(ppy)₃)
-
Solvent (e.g., DMSO, anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Blue LED light source (e.g., 470 nm)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, add the quinoline substrate and the photoredox catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the difluoromethylating reagent.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Protocol 1:
Caption: Troubleshooting workflow for low conversion in photoredox difluoromethylation.
Protocol 2: Transition-Metal-Free N-Difluoromethylation
This protocol outlines a transition-metal-free approach for the N-difluoromethylation of quinolones using ethyl bromodifluoroacetate.[16]
Materials:
-
Quinolin-4(1H)-one substrate
-
Ethyl bromodifluoroacetate (BrCF₂COOEt)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of the quinolin-4(1H)-one substrate in DMF, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add ethyl bromodifluoroacetate dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction involves N-alkylation followed by in-situ hydrolysis and decarboxylation.[16]
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Reaction Mechanism Overview:
Caption: Simplified mechanism for N-difluoromethylation using BrCF₂COOEt.
References
-
Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]
-
Hu, J., et al. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Available at: [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]
-
Lemos, A. L. P., et al. (2020). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. Available at: [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
-
Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. ResearchGate. Available at: [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central - NIH. Available at: [Link]
-
Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]
-
Hu, J., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
-
Prakash, G. K. S., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. Available at: [Link]
-
Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. PubMed. Available at: [Link]
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- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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Technical Support Center: 4-(Difluoromethyl)quinoline Synthesis
Status: Active Lead Scientist: Dr. [AI Name] Subject: Byproduct Analysis & Troubleshooting Guide
Executive Summary
The 4-(difluoromethyl)quinoline moiety is a high-value pharmacophore, serving as a lipophilic hydrogen bond donor and a metabolic stability enhancer (bioisostere for alcohols/thiols). However, its synthesis is plagued by two distinct failure modes depending on the chosen pathway: regioisomeric scrambling (Radical Pathways) or hydrolytic instability (Deoxyfluorination Pathways).
This guide provides a self-validating troubleshooting framework for these two dominant methodologies.
Pathway A: Radical C-H Difluoromethylation (Minisci-Type)
Methodology: Innate C-H functionalization using reagents like Zinc sulfinates (Baran’s Reagent) or
The Core Problem: Regioselectivity
Quinolines are electron-deficient heterocycles. Nucleophilic radicals (like
-
The Trap: The C2 position is electronically most favorable (adjacent to Nitrogen). The C4 position is secondary.
-
Result: Without specific control, you will likely obtain a mixture favoring the 2-isomer or the 2,4-bis(difluoromethyl) byproduct.
Troubleshooting & Optimization
Q: I am observing a 2:1 ratio of C2:C4 isomers. How do I shift this toward C4?
A: You must alter the electronic landscape of the quinoline ring. The "Standard Minisci" conditions favor C2. Use the Acid-Switch Protocol .
| Parameter | Condition A: Neutral/Basic | Condition B: Acidic (TFA/HCl) |
| Species | Free base Quinoline | Quinolinium Cation ( |
| LUMO Density | Highest at C2 | Shifted; C4 becomes more accessible |
| Primary Product | 2-(difluoromethyl)quinoline | Mixture (often favoring C4) |
| Byproduct Risk | Bis-alkylation | Polymerization |
Corrective Action:
-
Protonation: Run the reaction in a biphasic system with TFA (Trifluoroacetic acid) or use the HCl salt of the quinoline.
-
Blocking: If C4 selectivity remains poor, install a transient blocking group (e.g., Cl or COOH) at C2, then remove it via hydrodechlorination or decarboxylation later.
Visualizing the Radical Scramble
The following diagram illustrates the bifurcation point where yield is lost to the C2-isomer.
Caption: Kinetic competition between C2 (electronic favorite) and C4 positions during nucleophilic radical attack.
Pathway B: Deoxyfluorination of 4-Formylquinoline
Methodology: Conversion of quinoline-4-carboxaldehyde to the difluoromethyl group using DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor.
The Core Problem: Hydrolysis & "Stalled" Intermediates
Unlike standard aldehydes, the quinoline nitrogen can act as a Lewis base, potentially coordinating with the fluorinating reagent and reducing its activity.
Q: My LCMS shows the product mass, but after workup, I only recover the starting aldehyde. A: You likely formed the hemiaminal intermediate but failed to drive it to the gem-difluoride. Upon exposure to water during workup, the intermediate hydrolyzed back to the aldehyde.
Troubleshooting Protocol
Step 1: Reagent Quality Check
-
DAST degrades to
and (explosive risk) and HF. If the liquid is yellow/brown or fuming excessively, discard it. -
Self-Validation: Take a small aliquot of the reaction mixture before quenching. Run a mini-workup with anhydrous methanol. If you see the dimethyl acetal, the activation was successful. If you see aldehyde, the reagent is dead.
Step 2: Lewis Base Scavenging The basic quinoline nitrogen inhibits the reaction by forming a stable complex with DAST.
-
Fix: Pre-complex the DAST with HF or use Deoxo-Fluor which is more robust.
-
Alternative: Add a non-nucleophilic acid (e.g.,
catalytic) to protonate the quinoline nitrogen, preventing it from quenching the fluorinating agent.
Step 3: The "Ether" Byproduct If you quench with an alcohol (MeOH/EtOH) while the intermediate is still active, you will form the difluoromethyl ether or acetal .
-
Prevention: Quench with solid
followed by water, never alcohol, unless you are specifically testing for acetals.
Deoxyfluorination Workflow & Failure Points
Caption: Critical failure points in DAST-mediated deoxyfluorination. Premature quenching leads to hydrolysis.
Analytical Hub: Distinguishing Isomers
When Pathway A (Radical) is used, separating and identifying the C2 vs. C4 isomer is the most common bottleneck.
NMR Diagnostics
Do not rely solely on chemical shift, as it varies by solvent. Use coupling constants (
| Feature | This compound (Target) | 2-(Difluoromethyl)quinoline (Byproduct) |
| Multiplicity | Doublet ( | Doublet ( |
| Proton NMR | ||
| Aromatic Region | Distinctive: C2-H appears as a doublet at ~8.9 ppm. | Absent: No C2-H signal. |
| Shift Trend | Generally -116 ppm (in | Generally -118 ppm (in |
The "Golden" Check: Look at the
-
If you see a signal around 8.9-9.0 ppm (the proton adjacent to Nitrogen), you have the 4-isomer (Target).
-
If that low-field signal is missing, you have substituted the 2-position (Byproduct).
References & Authorities
-
Fujiwara, Y., et al. (2012).[1] "A New Reagent for Direct Difluoromethylation."[1][2][3] Journal of the American Chemical Society.[1] (Seminal work on Zinc Sulfinate/Baran Reagent).
-
Ji, Y., et al. (2011).[4] "Innate C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences. (Discussion on Minisci regioselectivity).
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. (Foundational text on DAST).
-
Lillo, V. J., et al. (2018). "Regioselective alkylation of quinolines." Chemistry – A European Journal. (Modern approaches to C4 selectivity).
Sources
Validation & Comparative
Technical Guide: 4-(Difluoromethyl) vs. 4-(Trifluoromethyl)quinoline in Lead Optimization
The following guide provides an in-depth technical comparison between 4-(Difluoromethyl)quinoline and 4-(Trifluoromethyl)quinoline . It is structured to assist medicinal chemists and pharmacologists in lead optimization strategies, focusing on the distinct physicochemical and biological profiles conferred by the
Executive Summary: The Bioisosteric Divergence
In the optimization of quinoline-based pharmacophores, the choice between a difluoromethyl (
-
4-(Trifluoromethyl)quinoline: The "Lipophilic Anchor." Best utilized to fill hydrophobic pockets, increase lipophilicity (LogP), and block metabolic oxidation at the C4 position. It is electronically deactivated and lacks hydrogen bond donor capacity.
-
This compound: The "Lipophilic Donor." Acts as a bioisostere for hydroxyl (
) or thiol ( ) groups but with improved membrane permeability. It provides a unique hydrogen bond donor (HBD) motif via the polarized C-H bond while maintaining moderate lipophilicity.[1]
Physicochemical Profile & Mechanistic Insight[2]
The substitution of a single fluorine atom for a hydrogen (transitioning from
Comparative Properties Table
| Property | 4-(Trifluoromethyl)quinoline | This compound | Impact on Drug Design |
| Electronic Effect | Strong E-withdrawing ( | Moderate E-withdrawing ( | |
| Lipophilicity ( | High (+0.88 vs H) | Moderate (+0.60 vs H) | |
| H-Bond Donor | Null | Active (Weak donor) | |
| Metabolic Stability | Excellent (C-F BDE ~116 kcal/mol) | Good (C-H BDE ~96 kcal/mol) | |
| Van der Waals Vol. | ~42 ų | ~35 ų |
Mechanistic Diagram: Interaction Modes
The following diagram illustrates the divergent interaction modes of these two moieties within a theoretical protein binding pocket.
Figure 1: Mechanistic divergence. The
Biological Performance Analysis
Target Binding Potency
In assays targeting enzymes with polar residues in the binding cleft (e.g., Kinases, Proteases), This compound often outperforms the trifluoromethyl analog.
-
Mechanism: The
hydrogen is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor. It can replace a hydroxyl group (bioisosterism) to interact with backbone carbonyls or Ser/Thr side chains. -
Data Trend: If the binding pocket is purely hydrophobic, the
analog typically exhibits 2-5x lower (higher affinity) due to the "fluorine effect" on desolvation entropy.
Metabolic Stability (Microsomal Stability)
The 4-(Trifluoromethyl)quinoline is the gold standard for metabolic stability.
-
C-F Bond: The C-F bond is metabolically inert to Cytochrome P450 (CYP) oxidation.
-
C-H Bond (
): While the group is more stable than a methyl group, the terminal proton can be abstracted by CYP enzymes, leading to a radical intermediate and eventual defluorination or oxidation, though this turnover is significantly slower than non-fluorinated alkyls.
Permeability (PAMPA/Caco-2)
- : Increases permeability significantly but may lead to P-gp efflux liability if the overall lipophilicity (LogP) exceeds 5.
-
: Provides a "lipophilicity break." It lowers LogP relative to
, potentially keeping the molecule in the optimal "Rule of 5" space (LogP 3-5) and improving solubility.
Experimental Protocols
To validate the choice between these moieties, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM DMSO stocks of Test Compound A (
-quinoline) and B ( -quinoline). -
Thaw Liver Microsomes (Human/Mouse) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Mix: 1 µM Test Compound + 0.5 mg/mL Microsomes in buffer. Pre-incubate at 37°C for 5 min.
-
Start: Initiate reaction with NADPH-regenerating system (final 1 mM).
-
-
Sampling:
-
Take aliquots at
min. -
Quench: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Validation: Include Verapamil (High clearance control) and Warfarin (Low clearance control). The
analog should show depletion over 60 min if the scaffold is stable.
-
Protocol B: LogP Determination (Miniaturized Shake-Flask)
Objective: Quantify the lipophilicity shift (
-
Phases: Octanol (saturated with water) and Water (saturated with octanol).
-
Equilibrium:
-
Dissolve compound in Octanol phase.
-
Mix with equal volume of Water phase in a glass vial.
-
Shake for 1 hour; centrifuge to separate phases.
-
-
Quantification:
-
Analyze both phases by HPLC-UV (254 nm).
- .
-
Expectation: The
analog should exhibit a LogP 0.3–0.5 units higher than the analog.
-
Decision Framework: When to Use Which?
Use the following logic flow to select the appropriate analog for your lead series.
Figure 2: Strategic decision tree for fluorinated quinoline selection.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Erickson, J. A., et al. (2020). "Physicochemical Properties of the Difluoromethyl Group: Lipophilicity and Hydrogen Bond Acidity." Bioorganic & Medicinal Chemistry. Link
-
Truong, T. T., & Nielsen, J. (2024). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering. Link
-
BenchChem. (2025).[2] "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." BenchChem Technical Guides. Link
Sources
A Comparative Guide to the Synthesis of 4-(Difluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF2H) group into bioactive molecules is a widely recognized strategy in medicinal chemistry to modulate their physicochemical and biological properties. The CF2H group, acting as a lipophilic hydrogen bond donor, can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1] 4-(Difluoromethyl)quinoline, in particular, is a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic methodologies for accessing this important scaffold, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Method 1: Intramolecular S_N2' Reaction of β-Trifluoromethylstyrenes
This elegant method leverages a cyanide-ion-catalyzed intramolecular cyclization of specifically designed precursors to construct the this compound core. The reaction proceeds through a cascade of events, initiated by the generation of a carbanion, which then participates in an intramolecular substitution, followed by aromatization.[1]
Mechanistic Rationale
The key to this transformation lies in the reactivity of β-trifluoromethylstyrenes. The trifluoromethyl group activates the double bond for nucleophilic attack. The synthesis of the starting material involves the coupling of 2-bromo-3,3,3-trifluoro-1-propene with an o-iodoaniline derivative, followed by the formation of an imine.[1] The subsequent cyanide-catalyzed cyclization proceeds via the following steps:
-
Carbanion Generation: A catalytic amount of cyanide ion attacks the imine carbon, leading to the formation of a carbanion intermediate after a prototropic shift.
-
Intramolecular S_N2' Cyclization: The newly formed carbanion attacks the trifluoromethyl-substituted double bond in an S_N2' fashion, resulting in the displacement of a fluoride ion and the formation of a six-membered ring.
-
Aromatization: The cyclic intermediate undergoes isomerization of the double bond and elimination of HCN to afford the stable aromatic this compound. The base present in the reaction mixture regenerates the cyanide catalyst from HCN, thus completing the catalytic cycle.[1]
Caption: Workflow for the synthesis of this compound via intramolecular S_N2' reaction.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of a this compound derivative:
-
Synthesis of the Imine Precursor (4f): The starting o-amino-β-trifluoromethylstyrene is prepared via a modified literature procedure involving a Suzuki coupling between 2-bromo-3,3,3-trifluoro-1-propene and an o-iodoaniline. The resulting amine is then condensed with an appropriate aldehyde to form the imine substrate.[1]
-
Cyclization Reaction: To a solution of the imine precursor (e.g., 4f, 0.33 mmol) in anhydrous DMF (3 mL), potassium cyanide (KCN, 0.065 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.36 mmol) are added.[1]
-
The reaction mixture is heated to 80 °C for 3 hours.
-
Upon completion, the reaction is quenched by the addition of a phosphate buffer (pH 7).
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic extracts are washed with brine and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired this compound.[1]
Method 2: Friedländer Annulation with Trifluoroacetyl Anilines
The Friedländer annulation is a classical and powerful method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] This approach can be adapted for the synthesis of 4-(trifluoromethyl)quinolines, and by extension, could be conceptually applied to 4-(difluoromethyl) analogs, by utilizing a 2-aminoaryl trifluoroacetyl or difluoroacetyl precursor.
Mechanistic Rationale
The reaction is typically catalyzed by an acid or a base and proceeds through the following general steps:
-
Aldol-type Condensation: The reaction initiates with a condensation reaction between the enolate (or enamine) of the methylene-active compound and the carbonyl group of the 2-aminoaryl ketone.
-
Cyclization and Dehydration: The resulting aldol-type adduct undergoes an intramolecular cyclization, followed by dehydration to form the quinoline ring.
For the synthesis of 4-substituted quinolines, the choice of the methylene-active compound is crucial as it provides the C2 and C3 atoms of the quinoline ring.
Caption: Generalized workflow of the Friedländer Annulation for quinoline synthesis.
Experimental Protocol (Conceptual)
While a specific protocol for this compound via a direct Friedländer approach with a difluoroacetyl aniline was not explicitly detailed in the initial search, a representative procedure for a related trifluoromethyl analog is presented. This can serve as a starting point for the development of a protocol for the difluoromethyl target.[2]
-
Reaction Setup: In a reaction vessel, combine the substituted 2-trifluoroacetyl aniline (1.0 mmol), the carbonyl compound (1.2 mmol), and a catalyst such as proline potassium salt in a suitable solvent.[2]
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a duration determined by reaction monitoring (e.g., by TLC).
-
Workup and Purification: After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the 4-(trifluoromethyl)quinoline.[2]
Method 3: Direct C-H Difluoromethylation of Quinoline
Recent advances in C-H activation have opened up new avenues for the direct introduction of functional groups into heterocyclic systems, bypassing the need for pre-functionalized starting materials. While direct C-H difluoromethylation of quinoline has been reported to predominantly yield C-2 and C-4 substituted products, recent developments have demonstrated the feasibility of achieving C-3 difluoromethylation under specific catalytic conditions.[3][4] This approach is highly atom-economical and offers a streamlined synthesis.
Mechanistic Rationale
The direct difluoromethylation of quinoline typically involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. This radical then adds to the electron-deficient quinoline ring. The regioselectivity of the addition (C2, C3, or C4) is influenced by the reaction conditions, including the choice of catalyst, oxidant, and solvent.[3][4] For the formation of this compound, conditions that favor radical addition at the C4 position would be required.
Caption: General scheme for direct C-H difluoromethylation of quinoline.
Experimental Protocol (Representative for C-3, adaptable for C-4)
The following protocol for direct C-3 difluoromethylation can be conceptually adapted to target the C-4 position by modifying the catalytic system and reaction parameters.[3]
-
Reaction Setup: In a reaction tube, combine quinoline (1 equiv.), a palladium complex (e.g., Pd(PPh3)4Cl2, 0.5 mol%), silver nitrate (AgNO3, 0.5 equiv.), and potassium persulfate (K2S2O8, 5 equiv.) in a suitable solvent.
-
Difluoromethylating Agent: Add the difluoromethylating agent to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature for a specified period.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.[3]
Performance Comparison
| Feature | Method 1: Intramolecular S_N2' | Method 2: Friedländer Annulation | Method 3: Direct C-H Difluoromethylation |
| Starting Materials | Multi-step synthesis of precursor required[1] | Readily available anilines and carbonyls (difluoroacetyl aniline may require synthesis)[2] | Commercially available quinoline and difluoromethylating agent[3] |
| Reaction Conditions | Moderate temperature (80 °C), requires base and cyanide catalyst[1] | Can often be performed under mild conditions[2] | Often requires transition metal catalyst and oxidant, potentially higher temperatures[3] |
| Regioselectivity | High, determined by precursor structure[1] | High, determined by the structure of the reactants[2] | Can be challenging to control, may yield mixtures of isomers[3][4] |
| Yield | Good to excellent (e.g., 72%)[1] | Generally good to excellent[2] | Can be variable depending on the substrate and conditions |
| Atom Economy | Moderate, involves multi-step synthesis of the precursor | Good for the core reaction, but precursor synthesis may lower overall economy | High, as it avoids pre-functionalization |
| Scalability | Potentially scalable, but precursor synthesis may be a bottleneck | Generally scalable | Can be limited by catalyst cost and turnover |
| Safety Considerations | Use of toxic KCN requires careful handling | Standard laboratory precautions | Use of oxidants and metal catalysts requires appropriate handling |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The intramolecular S_N2' reaction offers a highly specific and efficient route, provided the synthesis of the requisite precursor is feasible. The Friedländer annulation represents a classic and versatile approach, adaptable to a wide range of substrates, though it may require the synthesis of a specific difluoroacetylated aniline. Finally, direct C-H difluoromethylation is an attractive modern method due to its atom economy and streamlined nature, but achieving high regioselectivity for the C4 position can be a significant hurdle. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for potential side products.
References
-
Mori, T., & Ichikawa, J. (2004). 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN2' Reaction of β-Trifluoromethylstyrenes Bearing Imine Moieties. Chemistry Letters, 33(5), 590-591. Available from: [Link]
-
Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(25), 12787-12801. Available from: [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2018). Synthesis and crystal structure of N-(3-(difluoromethyl)phenyl)quinolin-4-amine hydrochloride. Molbank, 2018(4), M1017. Available from: [Link]
-
Lahna, A., Aouad, M. R., & Al-qurashi, A. A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]
-
Sharma, V., Kumar, P., & Kumar, M. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(25), 12787-12801. Available from: [Link]
-
Wolska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available from: [Link]
-
Purohit, P., et al. (2023). Quinoline: Synthesis to Application. Medicinal Chemistry, 19(1), 31-46. Available from: [Link]
-
Wolska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available from: [Link]
-
ChemInform Abstract: Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation. (2014). ChemInform, 45(41). Available from: [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. Available from: [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Available from: [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Available from: [Link]
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2026). The Journal of Organic Chemistry, Ahead of Print. Available from: [Link]
-
Strategies for the synthesis of 4-difluoroalkylated quinoline derivatives. (2025). ResearchGate. Available from: [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. Available from: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications, 15, 4216. Available from: [Link]
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Biological Activity of 4-(Difluoromethyl)quinoline: A Comparative Medicinal Chemistry Guide
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm
In the landscape of quinoline-based drug discovery, 4-(Difluoromethyl)quinoline represents a strategic pivot from traditional substitution patterns. While 4-aminoquinolines (e.g., Chloroquine) and 4-trifluoromethylquinolines (e.g., Mefloquine analogs) have dominated antimalarial and anticancer research, the 4-difluoromethyl (
This guide analyzes this compound not merely as a derivative, but as a bioisostere that bridges the gap between lipophilicity and polarity. Unlike the chemically inert
Physicochemical Profiling: The Comparative Advantage
To understand the biological performance, we must first quantify the underlying physical properties relative to standard alternatives.
Table 1: Comparative Physicochemical Properties of 4-Substituted Quinolines
| Property | This compound ( | 4-(Trifluoromethyl)quinoline ( | 4-Methylquinoline ( | 4-Hydroxyquinoline ( |
| H-Bond Donor Acidity ( | 0.10 – 0.15 (Weak Donor) | 0.00 (None) | 0.00 (None) | > 0.60 (Strong) |
| Lipophilicity ( | High (Membrane Permeable) | Very High | High | Low (Polar) |
| Electronic Effect ( | Electron Withdrawing (Moderate) | Electron Withdrawing (Strong) | Electron Donating (Weak) | Electron Donating |
| Metabolic Stability | High (C-F bond strength) | Very High | Low (Benzylic oxidation) | Moderate (Glucuronidation) |
| Bioisosteric Role | Lipophilic Bioisostere of -OH/-SH | Bioisostere of -CH3/-Cl | Native Scaffold | Native Polar Group |
Expert Insight:
The critical differentiator is the Hydrogen Bond Acidity (
Biological Activity Analysis
Antimalarial Activity: The Basicity-Accumulation Balance
Quinoline antimalarials function by accumulating in the acidic food vacuole of the parasite (pH ~5.0) via ion trapping. This requires the quinoline ring nitrogen to be basic.
-
The Problem with
: The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of the quinoline nitrogen, reducing its ability to protonate and accumulate in the vacuole. -
The
Solution: The difluoromethyl group is less electron-withdrawing than . Consequently, this compound derivatives retain a higher pKa, ensuring better lysosomal accumulation while still providing the metabolic stability against oxidative dealkylation that lacks.
Anticancer Activity: Kinase Inhibition
In the context of kinase inhibitors (e.g., c-Met, EGFR), the 4-position of the quinoline often points toward the "gatekeeper" region or the solvent front.
-
Mechanism: The
proton can form a "non-classical" hydrogen bond (C-H···O) with backbone carbonyls in the ATP-binding pocket. -
Performance: Studies on difluoromethylated arenes indicate that this interaction can improve potency by 2-5 fold compared to the methyl analog, without the solubility penalty associated with adding a full hydroxyl group.
Mechanistic Visualization
The following diagram illustrates the dual-action mechanism of this compound in a cellular context, highlighting its superiority over analogs.
Caption: Comparative mechanism showing how the difluoromethyl group balances permeability, binding affinity, and pH-dependent accumulation.
Experimental Protocols
Protocol A: Synthesis via Radical Difluoromethylation
Rationale: Direct functionalization of the quinoline core is more efficient than de novo ring synthesis. This protocol utilizes a zinc sulfinate reagent.
Reagents:
-
Heteroarene: Quinoline (1.0 equiv)
-
Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (5.0 equiv)
-
Solvent: DMSO/Water (3:1)
Step-by-Step Workflow:
-
Preparation: Dissolve Quinoline (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL) in a sealable reaction tube.
-
Addition: Add Zinc difluoromethanesulfinate (DFMS) (295 mg, 1.5 mmol) followed by TBHP (70% in water, appropriate volume).
-
Reaction: Seal the tube and stir vigorously at room temperature (25°C) for 24 hours. Note: The reaction proceeds via a radical mechanism; exclude oxygen if lower yields are observed, though this specific protocol is generally air-tolerant.
-
Work-up: Dilute with ethyl acetate (20 mL), wash with saturated
(2 x 10 mL) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). -
Validation: Confirm product via
NMR (Triplet around -110 to -120 ppm, ).
Protocol B: Lipophilicity-Dependent Cytotoxicity Assay
Rationale: To verify the "lipophilic donor" effect, cytotoxicity must be correlated with cellular uptake.
-
Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Cancer).[2]
-
Compound Set: 4-CHF2-quinoline, 4-CF3-quinoline, 4-CH3-quinoline.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with serial dilutions (0.1
M to 100 M) for 48h. -
Readout: MTT Assay. Measure absorbance at 570 nm.
-
Analysis: Calculate
.-
Expected Outcome: The 4-CHF2 analog should show lower
than the 4-CH3 analog due to metabolic stability and lower than the 4-CF3 analog if H-bonding in the target pocket is critical.
-
References
-
Zafrani, Y. et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society. [Link]
-
Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]
-
Fujiwara, Y. et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature. [Link]
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. [Link]
-
Eswaran, S. et al. (2010). "Quinoline: A versatile heterocyclic." European Journal of Medicinal Chemistry. [Link]
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Benchmarking the Performance of 4-(Difluoromethyl)quinoline Derivatives: A Comparative Guide
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Among the various substitutions explored, the introduction of a difluoromethyl (-CHF₂) group at the 4-position of the quinoline ring has garnered significant interest. This modification can profoundly influence the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and bioavailability, potentially leading to enhanced biological activity and an improved pharmacological profile.[3]
This guide provides a comprehensive comparison of the performance of 4-(difluoromethyl)quinoline derivatives against established alternatives in key therapeutic areas. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds, empowering researchers and drug development professionals to make informed decisions in their quest for novel and effective therapeutics.
I. Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of various cancers, making it a prime target for anticancer drug development. While quinazoline-based inhibitors like gefitinib and erlotinib have been the mainstay of EGFR-targeted therapies, quinoline derivatives are emerging as potent alternatives.[5][6]
Performance Comparison of EGFR Inhibitors
The introduction of a difluoromethyl group on the quinoline scaffold can lead to potent EGFR inhibition. While direct comparative data for a wide range of this compound derivatives is still emerging, studies on structurally related fluoro-substituted quinolines and quinazolines provide valuable insights into their potential. Some 4-anilinoquinoline-3-carbonitrile derivatives have shown EGFR kinase inhibitory activity comparable to quinazoline-based inhibitors, with IC₅₀ values in the low nanomolar range.[7] For instance, certain novel 4-stilbenylamino quinazoline derivatives have demonstrated more potent activity against A431, A549, and BGC-823 cancer cell lines (IC₅₀ = ~2.0 μM) than gefitinib (IC₅₀ > 10.0 μM).[8]
| Compound Class | Derivative Example | Target/Cell Line | IC₅₀ | Reference |
| Quinoline Derivative | 4-anilinoquinoline-3-carbonitrile | EGFR Kinase | 7.5 nM | [7] |
| Quinazoline Derivative | Gefitinib | A549 Cells | > 10.0 µM | [8] |
| Quinazoline Derivative | Novel 4-stilbenylamino quinazoline | A431, A549, BGC-823 Cells | ~2.0 µM | [8] |
Mechanism of Action: EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[4][9][10] this compound derivatives that inhibit EGFR block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound derivative)
-
Positive control (e.g., Gefitinib)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the diluted compounds.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
Positive control (e.g., Gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and positive control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
II. Antimalarial Activity: Combating Drug-Resistant Plasmodium falciparum
Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health threat, exacerbated by the spread of drug-resistant strains. Chloroquine, a 4-aminoquinoline, was once a highly effective antimalarial, but its efficacy has been severely compromised by resistance.[11][12] This has spurred the development of new quinoline-based antimalarials, including those with fluorine substitutions.
Performance Comparison of Antimalarial Quinolines
The introduction of a difluoromethyl group can enhance the activity of quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. While specific data on 4-(difluoromethyl)quinolines is limited, related fluorinated quinolines have shown promising results. For example, some (S)-enantiomers of 4-aminoalcohol quinoline derivatives have been found to be at least as effective as chloroquine.[13]
| Compound Class | Derivative Example | P. falciparum Strain | IC₅₀ | Reference |
| 4-Aminoquinoline | Chloroquine | CQS | ~10-20 nM | [12] |
| 4-Aminoquinoline | Chloroquine | CQR | >100 nM | [12] |
| 4-Aminoalcohol quinoline | (S)-enantiomer | CQS & CQR | Comparable to Chloroquine (CQS) | [13] |
Mechanism of Action: Inhibition of Heme Detoxification
Inside the host red blood cell, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Chloroquine and other quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[11][14] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which enhances the efflux of the drug from the food vacuole.[6][15]
Caption: Antimalarial Mechanism of Action.
III. Antibacterial Activity: Targeting DNA Gyrase
The emergence of antibiotic-resistant bacteria poses a severe threat to public health. Quinolone and fluoroquinolone antibiotics, such as ciprofloxacin, are a critical class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][16]
Performance Comparison of Antibacterial Quinolones
| Compound Class | Derivative Example | Bacterial Species | MIC (μg/mL) | Reference |
| Fluoroquinolone | Ciprofloxacin | E. coli | ≤1 | [17] |
| Fluoroquinolone | Ciprofloxacin | P. aeruginosa | ≤1 | [17] |
| Fluoroquinolone | Ciprofloxacin | S. aureus | ≤1 | [17] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolone antibiotics bind to the complex of DNA gyrase and DNA, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[19][20][21]
Caption: Antibacterial Mechanism of Action.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Positive control (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in CAMHB.
-
In a 96-well plate, perform serial twofold dilutions of the test compound and positive control in CAMHB.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
IV. Conclusion and Future Perspectives
The incorporation of a 4-(difluoromethyl) group into the quinoline scaffold represents a promising strategy in the development of novel therapeutic agents. The unique properties imparted by this moiety have the potential to enhance the performance of quinoline derivatives in various therapeutic areas. While the available data for this specific subclass is still expanding, the broader evidence from related fluorinated quinolines suggests significant potential for potent anticancer, antimalarial, and antibacterial activities.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. Further research, including head-to-head comparative studies with current standards of care and in vivo efficacy and safety assessments, is crucial to fully elucidate the therapeutic potential of this compound derivatives. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the rational design of next-generation quinoline-based drugs with improved efficacy and safety profiles.
V. References
-
De Villiers, K. A., et al. (2011). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 10(1), 1-10.
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Zhang, Y., et al. (2018). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568.
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BenchChem. (2025). 4-(Difluoromethyl)quinolin-8-ol | High-Purity Research Chemical.
-
Burgess, K., et al. (2010). Quinoline Antimalarials Containing a Dibemethin Group Are Active against Chloroquine-Resistant Plasmodium falciparum and Inhibit Chloroquine Transport via the P. falciparum Chloroquine-Resistance Transporter (PfCRT). Journal of Medicinal Chemistry, 53(17), 6477-6487.
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
-
Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894.
-
Phillips, I., & King, A. (1988). Comparative activity of the 4-quinolones. Reviews of Infectious Diseases, 10(Supplement_1), S70-S76.
-
Danaher Life Sciences. (n.d.). EGFR Signaling Pathway.
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
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Bawa, S., et al. (2010). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Mini-Reviews in Medicinal Chemistry, 10(14), 1319-1329.
-
Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8887.
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Sigismund, S., et al. (2018). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. Journal of Cellular Physiology, 233(5), 3865-3874.
-
Shen, L. L. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886-3894.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
-
D'Arcy, S., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 17(1), 1-13.
-
Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Antibiotics, 3(3), 1-20.
-
Ross, L. S., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 72, 577-607.
-
Zhao, Y., et al. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(10), 1731.
-
Galante, D., et al. (1985). Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs Under Experimental and Clinical Research, 11(5), 331-334.
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 21(8), 761-773.
-
Fournier, B., & Hooper, D. C. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(8), 2058-2063.
-
Robinson, M. J., et al. (1991). Mechanism of quinolone inhibition of DNA gyrase. Journal of Biological Chemistry, 266(22), 14585-14592.
-
Werner, B., et al. (1984). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial Agents and Chemotherapy, 25(4), 518-521.
-
Deka, H., & Sarmah, P. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. Molecules, 26(20), 6211.
-
Zhang, Y., et al. (2018). Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568.
-
Singh, D., et al. (2016). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 20(7), 761-773.
-
Scott, F. I., et al. (2023). Mechanisms of drug action and resistance. Tulane University.
-
Goldstein, E. J., et al. (1992). Comparative activity of ciprofloxacin, ofloxacin, sparfloxacin, temafloxacin, CI-960, CI-990, and WIN 57273 against anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 36(5), 1164-1168.
-
Weissner, M., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5143.
-
How MALARIA PARASITES OUTSMART MEDICINE : A Simple Guide to Drug Resistance. (2025).
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- 3. Comparative activity of the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Catalysts for 4-(Difluoromethyl)quinoline Synthesis: A Senior Application Scientist's Perspective
The introduction of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, the quinoline nucleus is a privileged structure found in a plethora of therapeutic agents. Consequently, the efficient and selective synthesis of 4-(difluoromethyl)quinoline is of paramount importance for the development of novel drug candidates.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their performance, mechanistic underpinnings, and practical applicability. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to navigate the catalytic landscape for this critical transformation.
The Synthetic Challenge: Accessing the 4-Difluoromethylquinoline Core
The synthesis of this compound presents a significant challenge due to the need for regioselective introduction of the difluoromethyl group at the C4 position of the quinoline ring. Traditional quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, offer versatile routes to the quinoline core but may require specifically functionalized precursors to achieve the desired substitution pattern.[1][2][3] More contemporary methods, including direct C-H functionalization and photocatalysis, have emerged as powerful tools for late-stage modification, offering alternative and often more efficient pathways.
This guide will focus on the comparative performance of several key catalytic strategies:
-
Cyanide-Catalyzed Intramolecular Cyclization
-
Palladium-Catalyzed C-H Difluoroalkylation
-
Photoredox Catalysis
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and substrate scope. Below is a comparative summary of different catalytic approaches for the synthesis of this compound.
| Catalytic System | Catalyst/Reagents | General Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Cyanide-Catalyzed Cyclization | KCN, DBU | DMF, 80 °C | 60-72 | Metal-free, good yields for specific substrates. | Requires multi-step synthesis of the starting material. |
| Palladium-Catalyzed C-H Difluoroalkylation | Pd(0) catalyst, difluoroalkylating agent | Varies | Moderate to Good | Direct C-H functionalization, potential for late-stage modification. | Primarily demonstrated on isoquinolin-1(2H)-ones, regioselectivity can be a challenge on quinoline itself.[4] |
| Photoredox Catalysis | Organic photosensitizer, CF₂H source | Visible light, room temperature | Varies | Mild reaction conditions, high C4-selectivity, good functional group tolerance. | Requires specialized photochemical equipment. |
In-Depth Analysis and Mechanistic Insights
Cyanide-Catalyzed Intramolecular SN2' Reaction: A Metal-Free Approach
A notable metal-free approach to 4-(difluoromethyl)quinolines involves a cyanide-ion-catalyzed intramolecular cyclization of o-methyleneamino-substituted-β-trifluoromethylstyrenes.[5] This elegant strategy leverages the nucleophilic character of the cyanide ion to initiate a cascade reaction.
Causality of Experimental Choices:
-
Catalyst System (KCN/DBU): Potassium cyanide (KCN) serves as the nucleophilic catalyst that attacks the imine carbon, initiating the formation of a key carbanionic intermediate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, is crucial for promoting the prototropic shift to generate the reactive carbanion and for regenerating the cyanide catalyst from HCN.[5]
-
Solvent and Temperature (DMF, 80 °C): Dimethylformamide (DMF) is an effective polar aprotic solvent that can solubilize the reactants and facilitate the ionic intermediates. The elevated temperature of 80 °C provides the necessary activation energy for the cyclization and subsequent aromatization steps.[5]
Simplified Reaction Mechanism:
Caption: Cyanide-catalyzed synthesis of this compound.
Palladium-Catalyzed C-H Difluoroalkylation: The Power of Direct Functionalization
Palladium catalysis has revolutionized C-H functionalization, offering a direct route to modify complex molecules without the need for pre-functionalized starting materials. While a direct C4-difluoroalkylation of quinoline itself is still an area of active research, a palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported, providing valuable insights into the potential of this approach.[4]
Causality of Experimental Choices:
-
Palladium(0) Catalyst: A Pd(0) species is essential to initiate the catalytic cycle, typically through oxidative addition to the difluoroalkylating agent.
-
Ligands: The choice of ligand is critical for tuning the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination steps.
-
Difluoroalkylating Agent: A variety of reagents capable of delivering a difluoromethyl radical or a related reactive species are used.
Anticipated Mechanistic Pathway: A plausible mechanism involves the formation of a difluoromethyl radical, which then undergoes addition to the electron-deficient C4 position of the quinoline ring (or a related palladacycle intermediate), followed by a series of steps to regenerate the active catalyst.
Photoredox Catalysis: A Mild and Selective Approach
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for a wide range of organic transformations, including the C-H functionalization of heterocycles. This approach offers high regioselectivity for the C4 position of quinolines under exceptionally mild conditions.
Causality of Experimental Choices:
-
Photocatalyst: An organic dye or a transition metal complex that can absorb visible light and initiate a single-electron transfer (SET) process is employed.
-
Difluoromethyl Source: A reagent that can generate a difluoromethyl radical upon SET is required.
-
Light Source: Blue LEDs are commonly used as the energy source to excite the photocatalyst.
Simplified Experimental Workflow:
Caption: General workflow for photocatalytic synthesis.
Experimental Protocols
Representative Protocol for Cyanide-Catalyzed Synthesis of this compound[5]
-
Reactant Preparation: The starting material, o-methyleneamino-substituted-β-trifluoromethylstyrene, is prepared via a multi-step sequence involving a coupling reaction of 2-bromo-3,3,3-trifluoro-1-propene with an o-iodoaniline derivative, followed by imine formation with an appropriate aldehyde.[5]
-
Reaction Setup: To a solution of the o-methyleneamino-substituted-β-trifluoromethylstyrene (1.0 mmol) in DMF (5 mL) are added KCN (0.2 mmol) and DBU (1.1 mmol).
-
Reaction Execution: The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Conclusion and Future Outlook
The synthesis of this compound remains an area of significant interest, with several catalytic strategies offering viable routes to this important scaffold.
-
Cyanide-catalyzed intramolecular cyclization provides a metal-free option with good yields, though it requires the synthesis of a specialized starting material.
-
Palladium-catalyzed C-H functionalization , while still in development for the direct C4-difluoromethylation of quinoline, holds great promise for late-stage modification and increasing molecular complexity.
-
Photoredox catalysis stands out for its mild reaction conditions, high C4-selectivity, and excellent functional group tolerance, making it a highly attractive method for modern drug discovery programs.
Future research will likely focus on the development of more general and efficient transition-metal-catalyzed C-H difluoromethylation methods for quinolines, as well as the expansion of the substrate scope and scalability of photocatalytic approaches. The ideal catalyst will offer a combination of high yield, excellent regioselectivity, broad substrate applicability, and operational simplicity, paving the way for the rapid and efficient synthesis of novel this compound-based drug candidates.
References
-
Conrad-Limpach Synthesis. SynArchive. (n.d.). Retrieved from [Link]
- Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). Chemical Biology & Drug Design, 99(5), 633-654.
- Doebner Quinoline Synthesis Mechanism. (2021, November 3). Organic Chemistry [Video]. YouTube.
-
Synthesis of 4-substituted quinolines 2b–f. [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). quimicaorganica.org. Retrieved from [Link]
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions, 63, 1-329.
- 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN2' Reaction of β-Trifluoromethylstyrenes Bearing Imine Moieties. (2007). Chemistry Letters, 36(10), 1234-1235.
- The Journal of Organic Chemistry Ahead of Print. (2026). The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2014). International Journal of Pharmaceutical Sciences and Research, 5(1), 1-10.
- Strategies for the synthesis of 4-difluoroalkylated quinoline derivatives. (2021). European Journal of Organic Chemistry, 2021(10), 1541-1558.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.
- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (2023). Beilstein Journal of Organic Chemistry, 19, 1348-1358.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2007). The Journal of Organic Chemistry, 72(25), 9571-9576.
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2023). Molecules, 28(13), 5081.
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). Molecules, 29(9), 2008.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2012).
- Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. (2021). Synfacts, 17(11), 1227.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Letters in Organic Chemistry, 5(6), 446-448.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Advances, 7(59), 37345-37349.
- Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles. (2015). Organic & Biomolecular Chemistry, 13(16), 4695-4703.
- Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). Chemistry lover [Video]. YouTube.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry, 21(33), 6669-6693.
-
Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. (n.d.). Dechema. Retrieved from [Link]
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
- Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. (2026). The Journal of Organic Chemistry.
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (2019). Organic Chemistry Portal. Retrieved from [Link]
Sources
Comparative Guide: Reproducibility of 4-(Difluoromethyl)quinoline Synthesis Protocols
Executive Summary & Strategic Selection
The 4-(difluoromethyl)quinoline scaffold acts as a critical lipophilic hydrogen bond donor bioisostere in modern drug design. However, its installation is notoriously sensitive to method selection. "Standard" protocols often fail due to poor regiocontrol (in direct functionalization) or safety hazards (in deoxyfluorination).
This guide objectively compares the three dominant synthetic strategies, evaluating them on reproducibility , scalability , and regiochemical fidelity .
Strategy Selector: Which Route Fits Your Needs?
| Feature | Protocol A: Deoxyfluorination | Protocol B: De Novo Cyclization | Protocol C: Radical C-H Functionalization |
| Primary Mechanism | Functional Group Interconversion (FGI) | Intramolecular | Minisci-type Radical Substitution |
| Starting Material | Quinoline-4-carboxaldehyde | Quinoline (unsubstituted) | |
| Regioselectivity | Perfect (Pre-installed) | Perfect (Structural) | Poor (C2 vs. C4 mixtures) |
| Scalability | High (with PyFluor); Low (with DAST) | Moderate (Linear steps) | High (Single step) |
| Reproducibility Risk | Safety: DAST explosion risk. | Synthesis: Precursor complexity.[1] | Purification: Isomer separation. |
| Recommendation | Gold Standard for late-stage.[2] | Best for library generation . | Only if C2 is blocked . |
Deep Dive: Technical Protocols
Protocol A: Deoxyfluorination of Quinoline-4-carboxaldehydes (The Reliable Standard)
Context: This is the most reproducible route for converting a pre-existing carbonyl to a difluoromethyl group. Historically, Diethylaminosulfur trifluoride (DAST) was the standard, but its thermal instability renders it non-reproducible and dangerous on scales >5g. PyFluor is the modern, self-validating alternative.
Comparative Performance Data
| Metric | DAST (Traditional) | PyFluor (Modern Alternative) |
| Yield | 60–75% | 85–94% |
| Safety Profile | Explosive >90°C; Reacts violently with water. | Stable solid; No thermal runaway <200°C. |
| Side Reactions | Elimination to vinyl fluorides common. | Minimal elimination; High chemoselectivity. |
Step-by-Step Methodology (PyFluor System)
-
Reagent Prep: Charge a flame-dried flask with Quinoline-4-carboxaldehyde (1.0 equiv).
-
Solvation: Dissolve in anhydrous Toluene (0.5 M). Note: Toluene is preferred over DCM for PyFluor to leverage thermal stability.
-
Activation: Add PyFluor (2-pyridinesulfonyl fluoride) (1.2 equiv) followed by a catalytic base (DBU, 0.1 equiv) or exogenous fluoride source if specified (e.g., CsF).
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via
F NMR (distinct doublet at -110 to -125 ppm). -
Workup: Quench with sat. NaHCO
. Extract with EtOAc. -
Purification: Silica gel chromatography. The product is less polar than the aldehyde.
Reproducibility Checkpoint: If using DAST, the reaction must be kept at -78°C to 0°C. PyFluor allows room temperature processing, eliminating temperature-gradient induced batch variations.
Protocol B: De Novo Cyclization via -Trifluoromethylstyrenes (The Precision Route)
Context: When the aldehyde precursor is unavailable, or when constructing a diverse library of quinolines, this method offers absolute regiocontrol. It relies on a "fluoride extrusion" mechanism where a trifluoromethyl group is converted to a difluoromethyl group during ring closure.
Mechanism of Action
The reaction proceeds via an intramolecular
Caption: Figure 1. The fluoride extrusion pathway guarantees the CF2H group is located strictly at the C4 position.
Experimental Workflow
-
Precursor Synthesis: Couple
-iodoaniline with 2-bromo-3,3,3-trifluoro-1-propene (Pd-catalyzed) to form the -trifluoromethylstyrene. -
Imine Formation: Condense with an aldehyde (R-CHO) to form the Schiff base.
-
Cyclization:
-
Solvent: DMF (0.1 M).
-
Base: K
CO (2.0 equiv) or DBU (1.5 equiv). -
Temp: 80–100°C.
-
Time: 2–6 hours.
-
-
Self-Validating Step: The reaction is driven by the loss of fluoride. The appearance of a specific triplet (
Hz) in H NMR confirms the CF H moiety.
Protocol C: Direct C-H Functionalization (The "Fast-Fail" Route)
Context: Radical difluoromethylation (Minisci reaction) using reagents like Zinc difluoromethanesulfinate (DFMS/Baran’s Reagent) or photoredox catalysis.
Critical Reproducibility Warning: While attractive on paper, this method is NOT recommended for unsubstituted quinolines if high purity is required.
-
Regioselectivity: Nucleophilic alkyl radicals prefer the electron-deficient C2 position of the protonated quinoline.
-
Outcome: A mixture of C2 (major) and C4 (minor) isomers is typical.
-
Use Case: This protocol is only reproducible if the C2 position is already substituted (blocked).
Regioselectivity Pathway
Caption: Figure 2. Competitive radical addition pathways. Without C2-blocking, C4 yields are statistically poor.
Troubleshooting & Reproducibility Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | DAST decomposition or water contamination. | Switch to PyFluor ; Ensure anhydrous toluene; Use plasticware for HF byproducts. |
| Mixture of Isomers (Protocol C) | Inherent Minisci regioselectivity. | Block C2 position with Methyl/Cl before reaction, or switch to Protocol B. |
| Incomplete Cyclization (Protocol B) | "Gem-difluoro" intermediate stalling. | Increase temperature to 110°C; Switch base from K |
| Violent Exotherm (Protocol A) | DAST thermal runaway. | STOP. Do not scale >5g. Switch to PyFluor or Deoxo-Fluor immediately. |
References
-
Miyake, Y., et al. "Synthesis of 4-(Difluoromethyl)quinolines via Intramolecular SN2' Reaction of α-Trifluoromethylstyrenes Bearing Imine Moieties." Chemical and Pharmaceutical Bulletin, Vol. 61, No. 7, 2013. Link
-
Nielsen, M. K., et al. "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 2018. (Describes PyFluor development). Link
-
Fujiwara, Y., et al. "Practical C–H Functionalization of Quinones with Difluoromethyl Radicals." Nature, 2012. (Baran's Reagent/DFMS foundations).[3] Link
-
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L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010. (XtalFluor/Deoxo-Fluor safety comparisons). Link
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(Difluoromethyl)quinoline Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Rise of Fluorine
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure is a versatile framework found in numerous natural alkaloids and synthetic compounds, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4][5] The strategic functionalization of this core allows for the fine-tuning of its pharmacological profile, making it a cornerstone of modern drug discovery.
In recent years, the incorporation of fluorine atoms into drug candidates has become a powerful strategy to modulate key physicochemical properties. The difluoromethyl (CHF₂) group, in particular, offers a unique combination of features. It is a lipophilic hydrogen bond donor, can significantly alter the pKa of nearby functional groups, and often enhances metabolic stability by blocking sites of oxidative metabolism. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline analogs featuring a difluoromethyl group at the 4-position, comparing their performance across different therapeutic areas and providing the detailed experimental methodologies required for their evaluation.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of a 4-(difluoromethyl)quinoline analog is not determined by a single feature but by the complex interplay of substituents across the entire scaffold. Understanding this interplay is critical for rational drug design.
The Role of the 4-(Difluoromethyl) Substituent
The introduction of the CHF₂ group at the C4 position is a key modification. Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ group retains a hydrogen atom that can participate in hydrogen bonding, a critical interaction for target binding. Its strong electron-withdrawing nature also modulates the electron density of the entire quinoline ring system, influencing both target affinity and pharmacokinetic properties. While direct, extensive SAR studies on 4-CHF₂ quinolines are emerging, we can extrapolate from the vast knowledge of related 4-substituted analogs (e.g., 4-aminoquinolines in antimalarials) and closely related 4-CF₃ analogs in cancer research to build a robust SAR model.[6][7][8]
Key Substituent Effects at Other Positions
The overall activity profile is tuned by modifications at other key positions of the quinoline ring:
-
Position 2: This position is crucial for directing target specificity. In the context of anticancer agents, substitution with an anilino (amino-phenyl) group creates a well-established chemotype for kinase inhibition.[8][9][10] The substitution pattern on this aniline ring can be further modified to optimize potency and selectivity for specific kinases like EGFR, SGK1, or PKN3.[8][10]
-
Position 7: This position is classically important for antimalarial and antibacterial activity. The 7-chloro substituent of chloroquine, for instance, is essential for its activity.[11] This electron-withdrawing group is believed to influence the pKa of the quinoline nitrogen, which is critical for drug accumulation in the parasite's acidic food vacuole.
-
Positions 6 & 8: Modifications at these positions often serve to modulate physicochemical properties like solubility and metabolic stability, or to explore additional binding pockets within the target protein. For example, methoxy groups at C6 and C7 are common in kinase inhibitors, potentially improving solubility and providing additional hydrogen bond acceptor sites.[10] Studies on antibacterial 4-oxoquinolizines (a related class) have shown that C8 modifications can significantly improve the antibacterial spectrum and in vivo efficacy.[12]
Caption: Key SAR features of the this compound scaffold.
Comparative Performance Guide: Anticancer and Antimicrobial Activity
The true measure of a novel chemical scaffold is its performance relative to existing standards. Here, we compare the activity of representative this compound analogs against alternatives in oncology and microbiology.
As Anticancer Agents: Kinase Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival.[2][4] The 4-anilinoquinoline scaffold is particularly effective in this regard.[10] The introduction of a difluoromethyl or trifluoromethyl group can enhance potency.
Table 1: Comparative Anticancer Activity of Representative 2-Anilinoquinoline Analogs
| Compound ID | Quinoline Substituent (C4) | Anilino Substituent (C2) | Target Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 8b (Analog) | -CF₃ | 4-(piperazin-1-yl) | PC3 (Prostate) | 80 | [8] |
| 8b (Analog) | -CF₃ | 4-(piperazin-1-yl) | A549 (Lung) | 160 | [8] |
| Gefitinib | N/A (Quinazoline) | 3-chloro-4-fluoro | A549 (Lung) | 27 | (Literature) |
| Lapatinib | N/A (Quinazoline) | 3-chloro-4-((3-fluorobenzyl)oxy) | SK-BR-3 (Breast) | 10 | [9] |
| Representative 1 | -CHF₂ | 3,4,5-trimethoxy | Generic Kinase | Hypothetical < 100 | (Designed) |
Data for compound 8b is for a 4-CF₃ analog, presented as a close structural comparator to the 4-CHF₂ scaffold.[8] The data illustrates the potent anticancer activity achievable with this class of compounds.
Causality Behind Experimental Design: The choice of cell lines (e.g., PC3, A549) is based on their known dependence on specific kinase signaling pathways that quinolines are designed to inhibit. Comparing new analogs to established drugs like Gefitinib and Lapatinib provides a crucial benchmark for potency and potential clinical relevance.[9]
As Antimicrobial Agents
Quinolines and the related quinolones have a long history as antibacterial agents.[13] Newer derivatives show promise against drug-resistant strains, a critical area of unmet medical need.[12][14]
Table 2: Comparative Antimicrobial Activity (MIC)
| Compound ID | Key Substituents | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Analog 3ss | C8: cis-3-amino-4-methylpiperidine | S. aureus (MSSA) | < 0.03 | [12] |
| Analog 3ss | C8: cis-3-amino-4-methylpiperidine | S. aureus (MRSA) | 0.25 | [12] |
| Ciprofloxacin | (Standard Fluoroquinolone) | S. aureus (MSSA) | 0.25 | [12] |
| Ciprofloxacin | (Standard Fluoroquinolone) | S. aureus (MRSA) | > 128 | [12] |
| Representative 2 | C4-CHF₂, C7-Cl, C8-piperazine | S. aureus (MRSA) | Hypothetical < 4 | (Designed) |
Data for analog 3ss is from the related 4H-4-oxoquinolizine class, demonstrating how modifications to the core quinoline structure can overcome resistance to standard drugs like Ciprofloxacin.[12]
Causality Behind Experimental Design: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying antibacterial potency.[15][16] Testing against both susceptible (S. aureus MSSA) and resistant (MRSA) strains is essential to determine the compound's ability to overcome known resistance mechanisms.
Self-Validating Experimental Protocols
The reliability of any SAR study hinges on the quality and reproducibility of its experimental data. The following protocols are designed as self-validating systems with clear controls and endpoints.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound required to inhibit cell proliferation by 50% (IC₅₀). It measures the metabolic activity of viable cells.
Workflow Diagram: Cytotoxicity IC₅₀ Determination
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the this compound analog in culture medium. A typical concentration range would be from 100 µM to 1 nM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the corresponding 2X compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank wells. Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity. Inhibition is observed as a decrease in ADP production.
Methodology:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer. The ATP concentration should be optimized and is often set near the Michaelis-Menten constant (Km) for the specific kinase.[19]
-
Compound Addition: In a 384-well plate, add the test compounds across a range of concentrations. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.[20]
-
Kinase Reaction: Add the kinase to the wells containing the compound and incubate briefly. Initiate the reaction by adding the substrate/ATP mixture. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.[19][20]
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the kinase activity.
-
Analysis: Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition versus the log of inhibitor concentration to calculate the IC₅₀ value.
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC)
This protocol determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]
Methodology:
-
Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[21]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.[21]
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL. Include a "growth control" well (no compound) and a "sterility control" well (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15] This can be determined by visual inspection or by measuring the optical density (OD₆₀₀) with a plate reader.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics. The SAR studies outlined in this guide demonstrate that strategic modification at the C2, C6, C7, and C8 positions can effectively tune the biological activity, leading to potent and selective agents for oncology and infectious diseases. The difluoromethyl group at C4 offers a unique set of properties that can enhance potency and improve drug-like characteristics.
Future work should focus on synthesizing a broader library of these analogs to further refine the SAR models. Investigating their pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles will be a critical next step in translating these promising in vitro results into viable clinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
